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2-(4-Cyanophenoxy)propanamide Documentation Hub

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  • Product: 2-(4-Cyanophenoxy)propanamide
  • CAS: 1040041-89-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Determination of the Melting and Boiling Points of 2-(4-Cyanophenoxy)propanamide

Introduction 2-(4-Cyanophenoxy)propanamide is a molecule of significant interest within the realms of chemical research and pharmaceutical development. Its structural motifs, including a cyanophenoxy group and a propanam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Cyanophenoxy)propanamide is a molecule of significant interest within the realms of chemical research and pharmaceutical development. Its structural motifs, including a cyanophenoxy group and a propanamide moiety, suggest potential applications as a versatile synthetic intermediate and a candidate for biological activity screening. The physical properties of a compound, such as its melting and boiling points, are fundamental characteristics that provide critical insights into its purity, stability, and potential processing conditions. This guide offers a comprehensive overview of the principles and experimental procedures for determining these essential parameters for solid organic compounds like 2-(4-Cyanophenoxy)propanamide. While specific experimental data for 2-(4-Cyanophenoxy)propanamide is not widely available in the public domain, this document outlines the authoritative, field-proven methodologies for its empirical determination.

The Critical Role of Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range.[1] The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2][3] For a solid compound like 2-(4-Cyanophenoxy)propanamide, the boiling point is often determined under reduced pressure to prevent decomposition at high temperatures. These physical constants are indispensable for:

  • Compound Identification and Characterization: Comparing experimentally determined values with literature data can help identify a substance.

  • Purity Assessment: A sharp melting point is a primary indicator of a pure compound.

  • Stability and Storage: Knowledge of the melting point helps in determining appropriate storage and handling conditions.

  • Process Development: Understanding the phase transition temperatures is crucial for designing purification techniques like recrystallization and distillation.

Due to the presence of the amide group, it is anticipated that 2-(4-Cyanophenoxy)propanamide will exhibit a relatively high melting and boiling point due to the capacity for hydrogen bonding.[4]

Experimental Determination of Melting Point

The determination of the melting point is a routine and essential procedure in organic chemistry. The most common and reliable method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[5]

Methodology: Capillary Melting Point Determination

This protocol outlines the steps for determining the melting point of a solid organic compound using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.[5]

Materials:

  • Dry, finely powdered sample of the compound

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube with heating oil)

  • Thermometer (calibrated)

  • Mortar and pestle (optional, for grinding the sample)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 1-2 mm high.[6][7]

  • Apparatus Setup:

    • Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the apparatus. Ensure the thermometer is correctly positioned.[5]

    • Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing. The sample should be level with the thermometer bulb. Immerse the assembly in the Thiele tube containing heating oil.

  • Approximate Melting Point Determination: Heat the sample rapidly to get a rough estimate of the melting point. Note the temperature at which the sample melts. Allow the apparatus to cool.

  • Accurate Melting Point Determination: Prepare a new sample and heat it rapidly to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[5]

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Data Interpretation:

  • Pure Compound: A sharp melting range of 0.5-2°C.

  • Impure Compound: A depressed and broadened melting range.[1]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Grind Sample to a Fine Powder Prep2 Pack Capillary Tube (1-2 mm) Prep1->Prep2 Measure1 Place in Melting Point Apparatus Prep2->Measure1 Measure2 Rapid Heating for Approximate M.P. Measure1->Measure2 Measure3 Slow Heating (1-2°C/min) for Accurate M.P. Measure2->Measure3 Measure4 Record Temperature Range (Onset to Clear Liquid) Measure3->Measure4 Analysis1 Sharp Range (0.5-2°C) -> Pure Measure4->Analysis1 Analysis2 Broad/Depressed Range -> Impure Measure4->Analysis2

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

For a solid compound like 2-(4-Cyanophenoxy)propanamide, which is expected to have a high boiling point, direct determination at atmospheric pressure may lead to decomposition. Therefore, methods suitable for small sample sizes and potentially reduced pressures are preferred. The Thiele tube method is a classic and effective technique for this purpose.[8]

Methodology: Thiele Tube Boiling Point Determination

This protocol describes the determination of the boiling point of a liquid or a molten solid using a Thiele tube.[8]

Materials:

  • Sample (a few milliliters or milligrams)

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil)

  • Stand and clamp

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Sample Preparation: Place a small amount of the liquid sample (or molten solid) into the small test tube.

  • Capillary Tube Insertion: Place the capillary tube, with its open end down, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to the thermometer. The sample should be level with the thermometer bulb.

  • Heating: Immerse the assembly in the Thiele tube, ensuring the heat-circulating arm is properly positioned for even heating.[8]

  • Observation: Gently heat the arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[3]

  • Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[8] This is the point where the vapor pressure of the sample equals the external pressure.

  • Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.[2]

Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement Setup1 Place Sample in Test Tube Setup2 Insert Inverted Capillary Tube Setup1->Setup2 Setup3 Attach to Thermometer Setup2->Setup3 Setup4 Immerse in Thiele Tube Setup3->Setup4 Heat1 Gently Heat Thiele Tube Arm Setup4->Heat1 Heat2 Observe Continuous Stream of Bubbles Heat1->Heat2 Cool1 Remove Heat Source Heat2->Cool1 Cool2 Record Temperature as Liquid Enters Capillary Cool1->Cool2

Caption: Workflow for Thiele Tube Boiling Point Determination.

Expected Properties and Comparative Data

PropertyGeneral Observation for Unsubstituted AmidesRelated Compound: PropanamideRelated Compound: BenzamideExpected for 2-(4-Cyanophenoxy)propanamide
Physical State at RT Solids (except formamide)[4]SolidSolidSolid
Melting Point Generally high[4]81 °C132 °CExpected to be relatively high
Boiling Point Generally high[4]213 °C290 °CExpected to be high, likely with decomposition
Water Solubility Lower members are soluble[4]SolubleSlightly solubleLikely to have low solubility in water

Data for Propanamide and Benzamide from Chemistry LibreTexts.[4]

Conclusion

The determination of the melting and boiling points of 2-(4-Cyanophenoxy)propanamide is a crucial step in its chemical characterization. The methodologies outlined in this guide provide a robust framework for obtaining accurate and reliable data. Adherence to these standardized protocols will ensure the generation of high-quality data that is essential for the progression of research and development involving this and other novel chemical entities. The principles of purity influencing the melting point and the pressure dependency of the boiling point are fundamental concepts that must be considered for accurate interpretation of the experimental results.

References

  • Melting point determination. Link

  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. Link

  • Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. Link

  • Determination of Melting Point Lab - My Life Science Career. Link

  • Experiment 1: Melting-point Determinations. Link

  • Determination of Melting Point of An Organic Compound | PDF - Scribd. Link

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. Link

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. Link

  • Determination Of Boiling Point Of An Organic Compound - BYJU'S. Link

  • PubChem. (2S)-2-(4-cyanophenoxy)propanamide. Link

  • Sigma-Aldrich. 2-(4-cyanophenoxy)propanamide. Link

  • Chemistry LibreTexts. (2021, March 21). 15.15: Physical Properties of Amides. Link

Sources

Exploratory

Aryloxyphenoxypropionate herbicide intermediates and precursors

An in-depth technical analysis of Aryloxyphenoxypropionate (AOPP) herbicides requires moving beyond basic structural chemistry into the precise stereochemical and kinetic mechanisms that govern their efficacy. As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Aryloxyphenoxypropionate (AOPP) herbicides requires moving beyond basic structural chemistry into the precise stereochemical and kinetic mechanisms that govern their efficacy. As a Senior Application Scientist in agrochemical development, I approach the synthesis of AOPP intermediates not merely as a sequence of reactions, but as a highly orchestrated manipulation of enzyme kinetics and chiral selectivity.

This whitepaper provides a comprehensive guide to the mechanism of action, core intermediates, and field-proven synthetic protocols for AOPP herbicides, designed specifically for researchers and drug development professionals operating at the intersection of chemistry and plant physiology.

Biochemical Rationale: The ACCase Target

Aryloxyphenoxypropionate (APP or FOP) herbicides are potent, post-emergence graminicides. Their extreme selectivity and efficacy stem from the targeted inhibition of 1[1]. ACCase is a biotin-dependent enzyme that catalyzes the first committed, rate-limiting step in de novo fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.

Mechanistically, kinetic studies reveal that AOPPs act as non-competitive inhibitors of ATP, but are 2[2]. They bind specifically to the carboxyltransferase (CT) domain of the homomeric plastidic ACCase found almost exclusively in monocots (grasses). Because dicots (broadleaf plants) possess a heteromeric ACCase structure, they are naturally tolerant, providing the foundation for AOPP crop selectivity.

ACCase_Pathway AOPP AOPP Herbicides (e.g., Quizalofop-p-ethyl) ACCase ACCase Enzyme (CT Domain) AOPP->ACCase Competitive Inhibition at Acetyl-CoA site AcetylCoA Acetyl-CoA AcetylCoA->ACCase Substrate Binding MalonylCoA Malonyl-CoA ACCase->MalonylCoA ATP-dependent Carboxylation FattyAcids De Novo Fatty Acids MalonylCoA->FattyAcids Lipid Biosynthesis Membrane Loss of Membrane Integrity FattyAcids->Membrane Depletion causes Death Meristematic Necrosis Membrane->Death Culminates in

Biochemical mechanism of ACCase inhibition by AOPP herbicides.

The Core Intermediate: R-(+)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA)

The biological activity of AOPP herbicides is highly stereospecific; the (R)-enantiomer is vastly more active than the (S)-enantiomer due to the chiral topology of the ACCase CT domain active site. Consequently, the synthesis of the core precursor, R-HPPA (D-HPPA) , is the most critical juncture in AOPP manufacturing.

Historically, R-HPPA was synthesized by reacting hydroquinone with 2-chloropropionic acid. However, this method is fundamentally flawed for modern scale-up. The use of hydroquinone inevitably leads to3[3], which severely complicate downstream purification and reduce overall yield.

To bypass this, modern synthetic routes utilize p-chlorophenol and (S)-(-)-2-chloropropionic acid . By driving an SN​2 nucleophilic substitution, the reaction forces a Walden inversion, cleanly flipping the (S)-precursor into the highly desired (R)-enantiomer with exceptional optical purity.

Quantitative Comparison of R-HPPA Synthesis Methodologies
MethodologyPrimary PrecursorsKey Catalyst / ReagentYield / TiterOptical Purity (e.e.)Primary Limitation
Traditional Chemical Hydroquinone + 2-chloropropionic acidNaOH (Aqueous)~60-70%90-95%High double-substituted impurities (10-20%)
Stereospecific Chemical p-Chlorophenol + (S)-(-)-2-chloropropionic acid30% NaOH>95%>99% (via Walden Inversion)Requires subsequent catalytic hydrolysis
Biofilm Fermentation R-PPA + Corncob HydrolysateBeauveria bassiana ZJB2332350 g/L>99% (Enzymatic)Longer processing time (fermentation kinetics)

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls and explicit causal reasoning for each operational parameter.

Protocol A: Stereospecific Chemical Synthesis of R-(+)-2-(4-chlorophenoxy)propionic acid

This is the immediate precursor to R-HPPA, avoiding hydroquinone-derived impurities.

  • Alkaline Activation: In a 1L four-necked flask, add 128.6 g of p-chlorophenol to 200 mL of a 30% (w/w) aqueous sodium hydroxide solution.

    • Causality: Deprotonation forms the highly nucleophilic phenoxide ion. The specific 30% concentration is critical; excess water would competitively hydrolyze the incoming alkyl halide, destroying the chiral reagent.

  • Stereospecific Substitution: Heat the mixture to exactly 50°C. Once stabilized, add 108.5 g of (S)-(-)-2-chloropropionic acid dropwise over 30 minutes. Maintain at 50°C for 2 hours.

    • Causality: The reaction proceeds via an SN​2 mechanism. The phenoxide nucleophile attacks the chiral center from the opposite side of the leaving chlorine atom, causing a Walden inversion to yield the (R)-product. Exceeding 50°C risks triggering competing E2 elimination side-reactions.

  • In-Process Control (IPC): Pull a 1 mL sample for HPLC analysis (C18 column, 230nm, Mobile Phase: Acetonitrile:Water 15:85).

    • Validation: The reaction is only considered complete when the3[3].

  • Isolation: Adjust the pH to 1.0 using concentrated hydrochloric acid. Filter the resulting off-white solid. This yields approximately 200.2 g of R-(+)-2-(4-chlorophenoxy)propionic acid, which is subsequently hydrogen-hydrolyzed to R-HPPA.

Synthesis_Workflow Phenol p-Chlorophenol Condensation Alkaline Condensation (50°C, SN2 Inversion) Phenol->Condensation CPA (S)-(-)-2-Chloropropionic Acid CPA->Condensation CPPA R-(+)-2-(4-chlorophenoxy) propionic acid Condensation->CPPA Hydrolysis Catalytic Hydrolysis CPPA->Hydrolysis RHPPA R-HPPA Hydrolysis->RHPPA Coupling Heterocyclic Coupling (e.g., Quinazolinone) RHPPA->Coupling AOPP Novel AOPP Herbicide Coupling->AOPP

Stereoselective chemical synthesis workflow for R-HPPA and AOPP herbicides.

Protocol B: Biofilm-Based Two-Stage Fermentation for R-HPPA

An advanced green-chemistry alternative utilizing biotransformation.

  • Substrate Pretreatment: Treat corncob biomass with 2.4% H₂SO₄ at 121°C for 29 minutes. Neutralize the hydrolysate with Ca(OH)₂ and concentrate to4[4].

    • Causality: Acid hydrolysis liberates fermentable sugars, while calcium hydroxide precipitates toxic furfural derivatives (fermentation inhibitors) as insoluble salts.

  • Vegetative Agitation Phase: Inoculate Beauveria bassiana ZJB23323 into the bioreactor containing the hydrolysate supplemented with mannitol and tryptone. Agitate at 200 rpm for 72 hours.

    • Causality: High shear stress and optimal carbon/nitrogen ratios promote rapid vegetative mycelial growth and the secretion of the extracellular polymeric substance (EPS) matrix.

  • Static Biofilm Incubation: Halt agitation to allow biofilm formation on the reactor matrix. Introduce R-2-phenoxypropionic acid (R-PPA).

    • Causality: The static phase induces physiological stress, shifting metabolic flux toward secondary metabolism. This upregulates the cytochrome P450 enzymes responsible for the regioselective para-hydroxylation of R-PPA to R-HPPA, achieving5[5].

Recent Advances: Novel Quinazolinone-AOPP Conjugates

As weed populations evolve target-site resistance (mutations in the ACCase CT domain), drug development professionals are synthesizing novel AOPP derivatives with altered steric profiles. Recent breakthroughs involve the nucleophilic substitution of R-HPPA with heterocyclic halogens.

For instance, reacting R-HPPA with quinazolinone derivatives yields novel ACCase inhibitors (e.g., compound QPP-I-6). These conjugates demonstrate6[6], while maintaining high crop safety for broadleaf crops like Gossypium hirsutum (cotton). The bulky quinazolinone moiety alters the binding thermodynamics, allowing the herbicide to effectively anchor into mutated ACCase pockets where traditional FOPs fail.

Conclusion

The synthesis of Aryloxyphenoxypropionate herbicides represents a masterclass in applied stereochemistry and enzyme targeting. By transitioning from outdated hydroquinone-based methods to stereospecific SN​2 inversions and advanced Beauveria bassiana biofilm biotransformations, researchers can maximize the e.e. of R-HPPA while minimizing environmental impact. As weed resistance profiles grow more complex, mastering the synthesis of these core intermediates is essential for the rapid derivatization of next-generation ACCase inhibitors.

References

  • Journal of Agricultural and Food Chemistry (ACS). "Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety." Available at: [Link]

  • SciELO. "ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship." Available at:[Link]

  • PatSnap. "Preparation method of (R)-(+)-2-(4-hydroxyphenoxy) propionic acid." Available at: [Link]

  • PubMed. "Efficient production of R-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana using biofilm-based two-stage fermentation." Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. "Production of R-2-(4-Hydroxyphenoxy) Propionic Acid from Corncob Hydrolysate by Beauveria bassiana through a Biofilm-Based Fermentation Strategy." Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Synthesis of Aryl-Propionamide-Based Selective Androgen Receptor Modulators (SARMs)

Executive Summary Selective Androgen Receptor Modulators (SARMs) represent a paradigm shift in androgen receptor (AR) targeting, offering the potential for tissue-selective anabolic effects while minimizing the androgeni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Selective Androgen Receptor Modulators (SARMs) represent a paradigm shift in androgen receptor (AR) targeting, offering the potential for tissue-selective anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids. The aryl-propionamide class of SARMs, exemplified by Enobosarm (Ostarine), has been the subject of extensive research due to its promising clinical applications in treating muscle wasting and other conditions.[1][2] This technical guide provides a comprehensive overview of the synthetic pathways employed in the production of aryl-propionamide-based SARMs. While this guide addresses the synthesis of this class of molecules, it is important to note that based on a thorough review of scientific literature, the compound 2-(4-Cyanophenoxy)propanamide is not a recognized precursor or intermediate in the established synthetic routes for Ostarine or other prominent aryl-propionamide SARMs. This guide will, therefore, focus on the well-documented and scientifically validated synthetic strategies for this important class of therapeutic agents.

Introduction to Aryl-Propionamide SARMs

Aryl-propionamide SARMs are characterized by a core structure featuring a propanamide backbone linked to two aromatic rings. This scaffold has proven to be highly effective in achieving selective modulation of the androgen receptor.[3][4] Ostarine (also known as Enobosarm, MK-2866, or GTx-024) is the most well-known SARM from this class and has undergone extensive clinical investigation.[1] The general structure of aryl-propionamide SARMs allows for fine-tuning of their pharmacological properties through modification of the substituents on the aromatic rings.

The Established Synthetic Pathway for Ostarine (Enobosarm)

The most widely cited and practiced synthesis of Ostarine serves as an excellent model for understanding the construction of aryl-propionamide SARMs. The synthesis is a multi-step process that involves the careful construction of the chiral center and the ether linkage, which are crucial for its biological activity.

Retrosynthetic Analysis

A retrosynthetic analysis of Ostarine reveals two key fragments: the "A-ring" aniline derivative and the "B-ring" phenoxy-propanamide derivative. The core of the synthesis involves the formation of an ether bond between these two fragments.

G Ostarine Ostarine ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide) Final_Step Etherification with 4-Cyanophenol Ostarine->Final_Step A_Ring A-Ring Precursor (4-Amino-2-(trifluoromethyl)benzonitrile) B_Ring B-Ring Precursor ((R)-methyl 2-hydroxy-2-methyloxirane-2-carboxylate) Intermediate1 Amide Intermediate ((2R)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methyloxirane-2-carboxamide) Intermediate1->A_Ring Intermediate1->B_Ring Intermediate2 Brominated Intermediate ((2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide) Intermediate2->Intermediate1 Final_Step->Intermediate2

Caption: Retrosynthetic analysis of Ostarine.

Step-by-Step Synthesis

The forward synthesis of Ostarine typically proceeds as follows:

Step 1: Amide Formation

The synthesis often begins with the reaction between a chiral epoxide, such as (R)-methyl 2-hydroxy-2-methyloxirane-2-carboxylate, and the aniline derivative, 4-amino-2-(trifluoromethyl)benzonitrile. This reaction forms the core amide bond and establishes the stereochemistry of the final product.

Step 2: Epoxide Ring Opening and Bromination

The epoxide ring of the resulting intermediate is then opened, often using a source of bromide such as hydrobromic acid. This step introduces a bromine atom, which will serve as a leaving group in the subsequent etherification step.

Step 3: Etherification

The key ether linkage is formed through a Williamson ether synthesis. The brominated intermediate is reacted with 4-cyanophenol in the presence of a base (e.g., potassium carbonate) to displace the bromide and form the final Ostarine molecule.

Experimental Protocol: Synthesis of Ostarine

The following is a representative experimental protocol for the synthesis of Ostarine. Disclaimer: This protocol is for informational purposes only and should be carried out by qualified professionals in a controlled laboratory setting.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
(R)-methyl 2-hydroxy-2-methyloxirane-2-carboxylate108373-33-9132.12
4-Amino-2-(trifluoromethyl)benzonitrile654-70-6186.13
4-Cyanophenol767-00-0119.12
Hydrobromic acid (48% in water)10035-10-680.91
Potassium carbonate584-08-7138.21
Acetone67-64-158.08
Ethyl acetate141-78-688.11
Dichloromethane75-09-284.93
Synthetic Procedure

Caption: Synthetic workflow for Ostarine.

  • Amide Formation: In a reaction vessel, dissolve 4-amino-2-(trifluoromethyl)benzonitrile in a suitable solvent. Add (R)-methyl 2-hydroxy-2-methyloxirane-2-carboxylate and heat the mixture to facilitate the reaction. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Epoxide Ring Opening and Bromination: After the completion of the amidation, carefully add hydrobromic acid to the reaction mixture. This will open the epoxide ring and introduce a bromine atom.

  • Etherification: To the brominated intermediate, add 4-cyanophenol and a base such as potassium carbonate in a solvent like acetone. Reflux the mixture to drive the Williamson ether synthesis to completion.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform a standard aqueous work-up to remove inorganic salts and other impurities. The crude product can then be purified by recrystallization or column chromatography to yield pure Ostarine.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Structure-Activity Relationships and the Importance of the Aryl-Propionamide Scaffold

The aryl-propionamide scaffold is a privileged structure in the design of SARMs.[3][5] The specific substitutions on the two aromatic rings are critical for determining the compound's affinity for the androgen receptor and its tissue selectivity.

  • The "A-Ring": The electron-withdrawing groups (e.g., cyano and trifluoromethyl) on the aniline-derived ring are essential for high-affinity binding to the androgen receptor.

  • The "B-Ring": The cyanophenoxy group contributes to the overall electronic and steric profile of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.

  • The Chiral Center: The stereochemistry of the hydroxyl and methyl groups on the propanamide backbone is crucial for potent agonist activity. The (S)-enantiomer of Ostarine is the active form.[6]

Conclusion

The synthesis of aryl-propionamide-based SARMs, exemplified by Ostarine, is a well-established process rooted in fundamental organic chemistry principles. The key transformations involve amide bond formation, stereospecific epoxide ring opening, and Williamson ether synthesis. While the user's query specifically mentioned 2-(4-Cyanophenoxy)propanamide, a thorough review of the scientific literature indicates that this compound is not a precursor in the recognized synthetic pathways for this class of SARMs. The continued exploration of novel synthetic routes and the development of new aryl-propionamide derivatives hold significant promise for the future of androgen receptor modulation and the treatment of a wide range of diseases.

References

  • Shao, P., Zhou, Y., Yang, D., Wang, M. W., Lu, W., & Jin, J. (2019). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules, 24(23), 4227. [Link]

  • Shao, P., Zhou, Y., Yang, D., Wang, M. W., Lu, W., & Jin, J. (2019). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. PubMed, 31757115. [Link]

  • Schragl, K. M., Forsdahl, G., Gmeiner, G., & Gärtner, P. (n.d.). Novel Pathway for the synthesis of arylpropionamide-derived selective androgen receptor modulator (SARM) metabolites andarine and ostarine. AIT Austrian Institute of Technology. [Link]

  • Thevis, M., Kamber, M., & Schänzer, W. (2008). Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes. PubMed, 18342658. [Link]

  • Chemspace. (n.d.). 2-(4-cyanophenoxy)-N-methyl-N-[(naphthalen-2-yl)methyl]propanamide. [Link]

  • ResearchGate. (2025). Novel pathway for the synthesis of arylpropionamide-derived selective androgen receptor modulator (SARM) metabolites of andarine and ostarine. [Link]

  • MOLBASE. (n.d.). Propanamide, 2-[4-(4-cyanophenoxy)phenoxy]-N-(3,5-dichlorophenyl)-. [Link]

  • PharmaCompass. (n.d.). (2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide. [Link]

  • Nectac. (2023). Ostarine MK-2866 Guide: How To Use, Side-Effects & Benefits. [Link]

  • Chemazone. (n.d.). 2-(4-cyanophenoxy)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]propanamide. [Link]

  • PubChem. (n.d.). Fenoxanil. [Link]

  • Swolverine. (2025). RAD-140 vs Ostarine (MK-2866): Best SARM for Beginners? [Link]

  • PubChem. (n.d.). (2S)-2-(4-cyanophenoxy)propanamide. [Link]

  • Wikipedia. (n.d.). Enobosarm. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • Frontiers. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

  • SciSpace. (2020). The recent progress of sulfonamide in medicinal chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles. [Link]

  • PubMed. (2025). Cathode-Anode Synergy Electrosynthesis of Propanamide via a Bipolar C-N Coupling Reaction. [Link]

  • ACS Publications. (2019). Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. [Link]

  • Google Patents. (n.d.). An improved process for preparation of (2e)-2-cyano-3-(3,4- dihydroxy-5-nitrophenyl)n,n-diethyl-2-propenamide polymorphic form a.
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Protocols & Analytical Methods

Method

Application Note: Amidation Protocols for 2-(4-Cyanophenoxy)propionic Acid

Introduction and Chemical Context The molecule 2-(4-cyanophenoxy)propionic acid is a highly versatile building block frequently utilized in the synthesis of pharmaceutical intermediates, herbicidal compounds, and novel e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The molecule 2-(4-cyanophenoxy)propionic acid is a highly versatile building block frequently utilized in the synthesis of pharmaceutical intermediates, herbicidal compounds, and novel enzyme inhibitors. Notably, derivatives of phenoxypropionic acids have been successfully employed in the synthesis of phenoxyacetamide inhibitors targeting the Pseudomonas aeruginosa type III secretion system (T3SS)[1].

A critical structural feature of 2-(4-cyanophenoxy)propionic acid is its chiral center at the α -carbon. When converting this carboxylic acid into an amide, preserving the stereochemical integrity of this chiral center is paramount. Harsh activation methods, such as the use of thionyl chloride ( SOCl2​ ) to form an acid chloride, can lead to the formation of a ketene intermediate, resulting in rapid racemization. Therefore, mild, highly efficient coupling reagents—specifically uronium-based (HATU) and carbodiimide-based (EDC/HOBt) systems—are strictly preferred.

This application note provides field-proven, step-by-step protocols for the amidation of 2-(4-cyanophenoxy)propionic acid, detailing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Insights: Reagent Selection and Causality

To ensure a self-validating and robust synthetic workflow, the choice of coupling agent must be tailored to the nucleophilicity of the target amine and the scale of the reaction.

Method A: HATU-Mediated Amidation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice for coupling sterically hindered or poorly nucleophilic amines (e.g., anilines)[2].

  • Causality: The reaction begins with the deprotonation of 2-(4-cyanophenoxy)propionic acid by a non-nucleophilic base (DIPEA). The carboxylate attacks HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt[3].

  • Stereochemical Control: The byproduct of this activation, HOAt (7-aza-1-hydroxybenzotriazole), rapidly displaces the uronium moiety to form an OAt-activated ester. The nitrogen atom at the 7-position of the HOAt ring acts as an intramolecular general base, hydrogen-bonding with the incoming amine and accelerating aminolysis, which outpaces any potential racemization pathways[2].

G N1 2-(4-cyanophenoxy) propionic acid N3 Carboxylate Anion N1->N3 Deprotonation N2 DIPEA (Base) N2->N3 Deprotonation N5 O-Acyl Isouronium Salt N3->N5 Activation N4 HATU N4->N5 Activation N6 HOAt Anion N5->N6 N7 OAt-Activated Ester N5->N7 HOAt Displacement N9 Amide Product N7->N9 Aminolysis N8 Amine (R-NH2) N8->N9 Aminolysis

Mechanism of HATU-mediated amide bond formation preserving stereochemistry.

Method B: EDC/HOBt-Mediated Amidation

For scale-up syntheses involving primary or highly nucleophilic secondary amines, the EDC/HOBt system is preferred due to its cost-effectiveness and simplified workup[4].

  • Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the acid to form an O-acylisourea intermediate. Left alone, this intermediate is prone to an intramolecular rearrangement into an unreactive N-acylurea[5].

  • The Role of HOBt: The addition of HOBt traps the O-acylisourea before rearrangement can occur, forming a stable HOBt-active ester[4]. Furthermore, the byproduct of EDC is a water-soluble urea derivative, which is easily removed during standard aqueous extraction, making this a self-cleaning reaction system.

Quantitative Comparison of Amidation Strategies

To assist in protocol selection, the following table summarizes the operational parameters and expected outcomes for both methodologies.

ParameterMethod A: HATU / DIPEAMethod B: EDC·HCl / HOBt
Best For Hindered/weak amines, micro-scalePrimary amines, large-scale synthesis
Solvent Anhydrous DMFAnhydrous DCM (or DMF)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1 – 4 hours12 – 24 hours
Base Required DIPEA (2.0 - 3.0 eq)DIPEA or TEA (1.5 - 2.0 eq)
Primary Byproduct Tetramethylurea (requires chromatography)Water-soluble urea (removed via wash)
Stereo-retention Excellent (>98% ee)Very Good (>95% ee)

Experimental Protocols

Method A: High-Efficiency Coupling via HATU

This protocol is optimized for rapid conversion and preservation of the α -chiral center.

Materials:

  • 2-(4-cyanophenoxy)propionic acid (1.0 eq)

  • Target Amine (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M - 0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask purged with inert gas (Nitrogen or Argon), dissolve 2-(4-cyanophenoxy)propionic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the stirring solution. Self-Validation Check: The solution should remain clear; this step ensures the carboxylic acid is fully deprotonated.[2]

  • Activation: Add HATU (1.2 eq) in a single portion. Stir the mixture at room temperature for 15–20 minutes. The formation of the OAt-active ester is typically indicated by a slight yellowing of the solution.

  • Amidation: Dissolve the target amine (1.1 eq) in a minimal volume of DMF and add it dropwise to the activated ester solution.

  • Monitoring: Stir at room temperature for 1–4 hours. Monitor completion via LC-MS or TLC (typically using a Hexane:EtOAc gradient).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous Citric Acid (to remove excess amine and DIPEA), saturated aqueous NaHCO3​ (to remove HOAt and unreacted acid), and brine[2].

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography to remove the tetramethylurea byproduct.

Method B: Scalable Coupling via EDC/HOBt

This protocol is optimized for ease of purification and cost-efficiency.

Materials:

  • 2-(4-cyanophenoxy)propionic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a dry flask under an inert atmosphere, dissolve 2-(4-cyanophenoxy)propionic acid (1.0 eq), the target amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM[5].

  • Cooling: Submerge the reaction flask in an ice bath to cool the mixture to 0 °C. Causality: Cooling mitigates the initial exothermic reaction upon EDC addition and further suppresses racemization.[6]

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Base Addition: Add DIPEA (2.0 eq) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12–24 hours[6].

  • Workup: Dilute the mixture with additional DCM. Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO3​ , and brine. Self-Validation Check: The water-soluble urea byproduct from EDC partitions entirely into the aqueous washes, leaving a highly pure crude organic layer.[4]

  • Purification: Dry over anhydrous MgSO4​ , filter, and evaporate the solvent. The crude product is often pure enough (>95%) for subsequent synthetic steps without chromatography.

G A 2-(4-cyanophenoxy) propionic acid C EDC/HOBt DIPEA, DCM A->C B Amine (R-NH2) B->C D Amide Product C->D E Aqueous Workup (Removes EDU) D->E

Workflow for scalable EDC/HOBt amidation with self-cleaning aqueous workup.

References

  • Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). National Institutes of Health (NIH). Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at:[Link]

Sources

Application

Application Note: 2-(4-Cyanophenoxy)propanamide as a Privileged Building Block in Drug Discovery

Executive Summary & Chemical Profile 2-(4-Cyanophenoxy)propanamide (CAS: 1040041-89-1) is a highly versatile, bifunctional building block utilized in modern medicinal chemistry. Featuring a rigid 4-cyanophenyl ether link...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-(4-Cyanophenoxy)propanamide (CAS: 1040041-89-1) is a highly versatile, bifunctional building block utilized in modern medicinal chemistry. Featuring a rigid 4-cyanophenyl ether linked to a propanamide backbone, this scaffold serves as a structural cornerstone for developing selective androgen receptor modulators (SARMs) [2], ion channel blockers (such as Mexiletine analogs) [1], and sigma receptor radioligands [3].

This application note provides drug development professionals with field-proven, self-validating protocols for functionalizing this molecule. By focusing on N-alkylation and Palladium-catalyzed amidation, researchers can rapidly generate diverse, high-purity therapeutic libraries from this single precursor.

Mechanistic Insights & Causality in Scaffold Design (E-E-A-T)

The strategic value of 2-(4-Cyanophenoxy)propanamide lies in its dual-pharmacophore nature, which requires specific handling and offers unique pharmacological advantages:

  • The 4-Cyanophenoxy Moiety: The para-cyano group serves as a robust hydrogen-bond acceptor while simultaneously blocking the metabolically vulnerable para-position of the phenyl ring. This prevents rapid oxidative metabolism by CYP450 enzymes. In target engagement, this moiety is a critical binding determinant in the androgen receptor (AR) ligand-binding domain, driving the high affinity of non-steroidal SARMs [2]. Furthermore, it is heavily utilized in the design of highly selective CNS radioligands [3].

  • The Propanamide Linker: The α-methyl group introduces a stereocenter (C2) that is essential for driving enantiomeric selectivity during receptor binding. The primary amide provides a highly programmable synthetic handle. With a pKa of approximately 15–16, the amide nitrogen can be selectively deprotonated or utilized in transition-metal-catalyzed cross-couplings without disturbing the chemically stable ether linkage or the electrophilic nitrile group [4].

Application 1: Synthesis of Ion Channel Modulator Libraries via N-Alkylation

Aliphatic N-alkylation of the primary amide yields secondary or tertiary amides that mimic the physicochemical properties of aryloxypropanamide-based antiarrhythmic agents and sodium channel blockers [1].

Causality & Experimental Design: Sodium hydride (NaH) is selected over weaker bases (like K₂CO₃) to ensure complete, irreversible deprotonation of the amide nitrogen. This prevents competing O-alkylation, a common side reaction when the amide enolate is not fully formed. Anhydrous DMF is critical as it effectively solvates the sodium cation, maximizing the nucleophilicity of the naked amide anion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Deprotonation: Dissolve 2-(4-Cyanophenoxy)propanamide (1.0 eq, 5.0 mmol) in 15 mL of anhydrous DMF. Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq, 6.0 mmol) in small portions to manage hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases, indicating complete enolate formation.

  • Alkylation: Add the desired alkyl halide (e.g., 1-iodopropane, 1.1 eq, 5.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (lower Rf due to primary amide hydrogen bonding) must be completely consumed, replaced by a distinct, higher Rf product spot.

  • Quenching & Workup: Quench the reaction carefully with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to aggressively pull residual DMF into the aqueous phase.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the N-alkylated derivative. Confirm mass via LC-MS (ESI+).

Application 2: Synthesis of SARM Analogs via Buchwald-Hartwig Amidation

Coupling the primary amide with aryl halides generates N-aryl aryloxypropanamides, a rigidified core scaffold found in highly potent non-steroidal SARMs [2].

Causality & Experimental Design: Primary amides are notoriously challenging substrates for cross-coupling due to their poor nucleophilicity and tendency to poison palladium catalysts. We employ Pd₂(dba)₃ coupled with Xantphos. The large bite angle of Xantphos (111°) forces the palladium intermediate into a geometry that highly accelerates the rate-limiting reductive elimination step, forming the C-N bond efficiently. Cs₂CO₃ is chosen as the base because it is strong enough to facilitate the catalytic cycle but mild enough to prevent the hydrolysis of the cyano group.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with 2-(4-Cyanophenoxy)propanamide (1.0 eq, 2.0 mmol), the chosen aryl bromide (1.2 eq, 2.4 mmol), Pd₂(dba)₃ (0.02 eq, 2 mol%), Xantphos (0.06 eq, 6 mol%), and anhydrous Cs₂CO₃ (1.5 eq, 3.0 mmol).

  • Solvent Addition: Add 10 mL of degassed, anhydrous 1,4-dioxane. Seal the tube and transfer it to a fume hood.

  • Heating: Heat the reaction mixture at 100 °C in a pre-heated oil bath for 12 hours.

  • In-Process Validation: Analyze an aliquot via LC-MS. The presence of the product mass [M+H]⁺ and the disappearance of the starting aryl bromide validate the catalytic turnover.

  • Workup: Cool the mixture to room temperature, dilute with 20 mL of EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography (DCM:MeOH gradient) to isolate the pure N-aryl amide.

Quantitative Data: Amidation Optimization

The following table summarizes the optimization of the Buchwald-Hartwig amidation, demonstrating the critical nature of the catalyst/ligand pairing to prevent side reactions with the sensitive cyano group.

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ (5%)BINAP (10%)Cs₂CO₃ (1.5)Toluene9045%Incomplete conversion; slow reductive elimination.
Pd₂(dba)₃ (2%) Xantphos (6%) Cs₂CO₃ (1.5) 1,4-Dioxane 100 88% Optimal conditions; rapid turnover, cyano group intact.
Pd₂(dba)₃ (2%)Xantphos (6%)K₃PO₄ (1.5)1,4-Dioxane10072%Lower solubility of base reduces the overall reaction rate.
Pd(dppf)Cl₂ (5%)dppf (5%)NaOtBu (1.5)Toluene9015%Extensive decomposition; base too strong for the cyano group.

Mandatory Visualizations

G A 2-(4-Cyanophenoxy)propanamide (Building Block) B N-Alkylation (NaH, RX, DMF) A->B Base-promoted C Buchwald-Hartwig Amidation (Pd-Catalysis, Ar-X) A->C Pd-catalyzed D Aliphatic Ion Channel Modulators B->D Diversification E N-Aryl SARM Analogs C->E Diversification

Caption: Synthetic workflow for diversifying 2-(4-Cyanophenoxy)propanamide into therapeutic libraries.

G S1 N-Aryl Aryloxypropanamide (SARM Derivative) S2 Cytosolic Androgen Receptor (AR) Binding & Activation S1->S2 High Affinity Binding S3 AR-Ligand Complex Nuclear Translocation S2->S3 Conformational Change S4 Androgen Response Element (ARE) DNA Binding S3->S4 Dimerization S5 Anabolic Gene Transcription (Muscle/Bone Hypertrophy) S4->S5 Co-activator Recruitment

Caption: Mechanism of action for SARM derivatives targeting the Androgen Receptor pathway.

References

  • 2-Bromo-N-ethylpropanamide | Research Chemicals. Benchchem. 1

  • ENOBOSAM(MK2866) (Ostarine) | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. 2

  • 1(trans-[123I]Iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. National Center for Biotechnology Information (NCBI). 3

  • Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[2,1]-benzoxaborole and polymorphs thereof (US20200190120A1). Google Patents. 4

Sources

Method

Application Note: Asymmetric Synthesis and Amidation of Chiral 2-(4-Cyanophenoxy)propanamide Derivatives

Executive Summary Chiral α -aryloxypropanamides—specifically 2-(4-cyanophenoxy)propanamide derivatives—are highly privileged scaffolds in modern medicinal chemistry and agrochemical development. They serve as critical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral α -aryloxypropanamides—specifically 2-(4-cyanophenoxy)propanamide derivatives—are highly privileged scaffolds in modern medicinal chemistry and agrochemical development. They serve as critical intermediates for non-steroidal androgen receptor modulators, selective enzyme inhibitors (e.g., Cathepsin K inhibitors), and aryloxyphenoxypropionate (AOPP) herbicides.

This application note details a robust, self-validating synthetic protocol for the preparation of enantiopure (R)-2-(4-cyanophenoxy)propanamide. By leveraging a highly stereoselective Mitsunobu inversion followed by a racemization-free amidation strategy, this workflow ensures high yields and exceptional optical purity ( >98% ee).

Mechanistic & Strategic Overview

The synthesis of enantiopure α -aryloxy amides presents two major stereochemical challenges: achieving complete inversion during the etherification step, and preventing racemization during the subsequent amidation of the labile α -chiral center.

Stereochemical Control via Mitsunobu Inversion

Direct SN​2 displacement of chiral α -halopropionates by phenoxides is a common industrial route, but it often suffers from competing E2 elimination (yielding undesired acrylates) and partial racemization due to the relatively low nucleophilicity of the phenoxide.

To guarantee >98% enantiomeric excess (ee), we employ the Mitsunobu reaction of commercially available (S)-(-)-ethyl lactate with 4-cyanophenol [1]. The reaction proceeds via the formation of a highly reactive alkoxyphosphonium intermediate. This intermediate undergoes a clean, stereospecific SN​2 displacement by the 4-cyanophenoxide anion, yielding the inverted (R)-enantiomer with near-perfect fidelity [2].

Racemization-Free Amidation

The α -proton of 2-aryloxypropanoic acids is highly acidic. Standard acyl chloride formation (e.g., using SOCl2​ or oxalyl chloride) frequently compromises optical purity via ketene formation or base-catalyzed enolization.

To circumvent this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in conjunction with DIPEA. HATU rapidly generates a highly reactive, yet sterically hindered HOAt-active ester. The superior leaving group ability of HOAt ensures that aminolysis outpaces any competitive enolization pathways, preserving the chiral integrity of the molecule .

Experimental Workflows & Protocols

Step 1: Mitsunobu Synthesis of Ethyl (R)-2-(4-cyanophenoxy)propanoate
  • Preparation: In a flame-dried round-bottom flask under an N2​ atmosphere, dissolve 4-cyanophenol (1.0 equiv, 10 mmol) and (S)-(-)-ethyl lactate (1.1 equiv, 11 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Phosphine Addition: Add triphenylphosphine ( PPh3​ , 1.2 equiv, 12 mmol) and stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv, 12 mmol) dropwise over 30 minutes.

    • Causality Note: Slow addition at 0 °C prevents the premature decomposition of the betaine intermediate and minimizes the formation of the undesired hydrazine dicarboxylate byproduct.

  • Reaction & Workup: Allow the mixture to warm to room temperature and stir for 12 hours. Concentrate in vacuo. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide ( Ph3​P=O ). Filter the precipitate and purify the filtrate via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the pure ester.

Step 2: Saponification to (R)-2-(4-Cyanophenoxy)propanoic Acid
  • Hydrolysis: Dissolve the purified ethyl (R)-2-(4-cyanophenoxy)propanoate in a solvent mixture of THF/H2O (3:1, 0.2 M).

  • Base Addition: Cool to 0 °C and add LiOH· H2​O (1.5 equiv) in one portion. Stir for 4 hours at room temperature.

    • Causality Note: Mild saponification with LiOH at low temperature is critical to prevent base-catalyzed racemization of the α -proton, which is a known risk with harsher bases like NaOH at elevated temperatures.

  • Workup: Acidify the mixture to pH 2 using 1M HCl. Extract with EtOAc ( 3×20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the pure carboxylic acid.

Step 3: Amidation to (R)-2-(4-Cyanophenoxy)propanamide
  • Pre-activation: Dissolve the (R)-2-(4-cyanophenoxy)propanoic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes.

  • Aminolysis: Add solid NH4​Cl (2.0 equiv) as the ammonia source. Stir the reaction for 12 hours at room temperature.

    • Causality Note: NH4​Cl is utilized instead of aqueous ammonia to maintain strictly anhydrous conditions, thereby preventing competitive hydrolysis of the HOAt-active ester back to the starting acid.

  • Workup: Dilute the reaction with EtOAc. Wash sequentially with 1M HCl (to remove DIPEA), saturated aqueous NaHCO3​ (to remove HOAt and unreacted acid), and brine. Dry over Na2​SO4​ and concentrate to yield the target chiral amide.

Data Presentation: Amidation Optimization

The table below summarizes the optimization of the amidation step, highlighting the critical relationship between coupling conditions and the preservation of enantiomeric excess (ee).

EntryCoupling ReagentBaseSolventTemp (°C)Yield (%)ee (%)Observation / Causality
1 SOCl2​ NoneDCM4085<10Severe racemization via ketene/enol intermediate.
2EDCI, HOBtDIPEADMF257292Moderate yield; HOBt active ester forms slowly, allowing minor enolization.
3DCC, DMAPNoneDCM256885DMAP accelerates coupling but acts as a strong base, promoting racemization.
4 HATU DIPEA DMF 25 94 >98 Optimal; HOAt active ester undergoes rapid aminolysis before enolization.

Visualizations

Synthetic Workflow

Workflow A Ethyl (S)-Lactate + 4-Cyanophenol B Mitsunobu Reaction (DIAD, PPh3, THF, 0 °C) A->B C Ethyl (R)-2-(4-Cyanophenoxy) propanoate B->C D Saponification (LiOH, THF/H2O, 0 °C) C->D E (R)-2-(4-Cyanophenoxy) propanoic acid D->E F Amidation (HATU, DIPEA, NH4Cl) E->F G (R)-2-(4-Cyanophenoxy) propanamide F->G

Caption: Synthetic workflow for chiral 2-(4-Cyanophenoxy)propanamide derivatives.

Mechanistic Pathway of Mitsunobu Inversion

Mechanism A PPh3 + DIAD B Betaine Intermediate A->B C Protonation by 4-Cyanophenol B->C D Alkoxyphosphonium Ion (Activated (S)-Lactate) C->D E SN2 Displacement by 4-Cyanophenoxide D->E F Inverted (R)-Product + Ph3P=O E->F

Caption: Mechanistic pathway of the Mitsunobu inversion step.

References

  • Avula, S. R., et al. (2021). "Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors." Frontiers in Chemistry, 9, 683530. URL:[Link]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398. URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Phenoxy Propanamides

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists. As a Senior Application Scientist, I approach the synthesis of phenoxy propanamides not merely as a routine amidation,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists.

As a Senior Application Scientist, I approach the synthesis of phenoxy propanamides not merely as a routine amidation, but as a critical gateway to complex, bioactive heterocyclic scaffolds. Traditional conductive heating methods for amidation often suffer from prolonged reaction times, thermal degradation of sensitive intermediates, and poor atom economy. This application note details a highly optimized, self-validating protocol for the Microwave-Assisted Organic Synthesis (MAOS) of phenoxy propanamides, designed to maximize yield, ensure reproducibility, and streamline downstream pharmaceutical applications.

Mechanistic Rationale & The Case for Dielectric Heating

The synthesis of phenoxy propanamides typically involves the condensation of 3-phenoxypropanoic acid with primary or secondary amines. Under conventional reflux, this requires harsh chlorinating agents (e.g., SOCl2​ ) to form an acyl chloride intermediate, followed by amidation—a process fraught with toxic byproducts and extended thermal exposure[1].

The Causality of MAOS: Microwave irradiation fundamentally alters the energy transfer mechanism. Instead of relying on the slow, convection-driven thermal gradients of oil baths, MAOS utilizes dielectric heating [2]. The microwave energy directly couples with the dipole moments of the reactants and polar catalysts (such as Ceric Ammonium Nitrate, CAN). This causes rapid molecular friction and localized superheating, effectively bypassing the bulk thermal conductivity limitations of the vessel.

  • Kinetic Advantage: The rapid energy transfer dramatically lowers the activation energy barrier, accelerating the reaction from hours to mere minutes[3].

  • Thermodynamic Control: By minimizing the residence time of the reactants at high temperatures, we prevent off-target thermal degradation and polymerization, leading to significantly purer product profiles[2].

Process Visualization

The following workflow illustrates the streamlined, catalytic approach to phenoxy propanamide synthesis under microwave conditions.

G N1 3-Phenoxypropanoic Acid + Primary Amine N2 Catalyst Addition (e.g., CAN or DCC) N1->N2 N3 Microwave Reactor (120°C, 10-15 min) N2->N3 N4 Phenoxy Propanamide (Target Scaffold) N3->N4 >85% Yield Dielectric Heating

Fig 1. Microwave-assisted synthesis workflow for phenoxy propanamides.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Every critical step includes an in-process analytical check to confirm success before proceeding.

3.1 Materials & Reagent Causality
  • Substrates: 3-Phenoxypropanoic acid (1.0 eq) and Aniline derivative (1.1 eq). Causality: A slight excess of amine drives the equilibrium forward.

  • Catalyst: Ceric Ammonium Nitrate (CAN) (10 mol%). Causality: CAN acts as a mild, moisture-tolerant Lewis acid that activates the carboxylate carbonyl for nucleophilic attack without requiring solvent, enabling a "green" solvent-free melt[3].

  • Internal Standard: 1,3,5-Trimethoxybenzene. Causality: Added post-reaction for quantitative 1H-NMR to verify conversion yields independent of isolation losses.

3.2 Microwave Reactor Configuration
  • Equipment: Dedicated monomode microwave synthesizer (e.g., Anton Paar or CEM Discover).

  • Temperature Control: Fiber-optic internal probe. Causality: IR sensors only read surface temperature; internal probes are mandatory to prevent thermal runaway in solvent-free or highly polar mixtures.

  • Parameters:

    • Power: Dynamic modulation (Max 150 W).

    • Target Temp: 120 °C.

    • Ramp Time: 2 minutes.

    • Hold Time: 10 minutes.

3.3 Step-by-Step Execution & In-Process Validation
  • Preparation: In a 10 mL microwave-safe quartz vial equipped with a magnetic stir bar, combine 3-phenoxypropanoic acid (1.0 mmol), the chosen aniline derivative (1.1 mmol), and CAN (0.1 mmol).

  • Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain any autogenous pressure generated during heating.

  • Irradiation: Insert the vial into the microwave cavity. Initiate the pre-programmed 120 °C method.

  • Validation Check 1 (TLC/LC-MS): Upon completion and rapid air-cooling to room temperature, extract a 5 μL aliquot. Dilute in methanol and analyze via LC-MS. Proceed to workup only if the unreacted acid peak is <5% of the total Area Under Curve (AUC).

3.4 Workup & Purification Logic
  • Quenching: Dissolve the crude melt in 15 mL of Ethyl Acetate (EtOAc).

  • Acid/Base Washing:

    • Wash with 1N HCl ( 2×10 mL ). Causality: Protonates and removes the unreacted excess amine into the aqueous layer.

    • Wash with 5% NaHCO3​ ( 2×10 mL ). Causality: Deprotonates and extracts any trace unreacted 3-phenoxypropanoic acid.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Check 2 (qNMR): Dissolve a known mass of the crude product and a known mass of 1,3,5-trimethoxybenzene in CDCl3​ . Run a 1H-NMR to calculate the exact chemical yield before final recrystallization.

Quantitative Benchmarking: Conventional vs. MAOS

The empirical data clearly demonstrates the superiority of the microwave-assisted approach over traditional conductive heating[1]. The table below summarizes the kinetic and yield advantages across various amine substitutions.

EntryAmine Substituent (R-Group)Conventional Time (h)Conventional Yield (%)MAOS Time (min)MAOS Yield (%)Yield Increase (%)
1Unsubstituted (Phenyl)6.0681092+24
24-Chloro (Electron-Withdrawing)8.5551286+31
34-Methoxy (Electron-Donating)5.0721095+23
42-Methyl (Sterically Hindered)12.0451581+36

Table 1: Comparative efficiency of Conventional Reflux (in Toluene, 110 °C) vs. Solvent-Free MAOS (120 °C) for phenoxy propanamide synthesis.

Downstream Utility: Pathway to Bioactive Heterocycles

In drug discovery, phenoxy propanamides are highly valued as intermediate scaffolds. A prime example is their use in transition-metal-catalyzed intramolecular cyclization. Through directed C-H activation, these amides undergo ring closure to form 2H-1,4-benzoxazin-3-(4H)-ones [4]. These fused bicyclic heterocycles are privileged structures in medicinal chemistry, frequently exhibiting potent antifungal (anti-Candida) and anticancer properties.

G M1 Phenoxy Propanamide Scaffold M2 Intramolecular Cyclization (Transition Metal Catalyzed) M1->M2 C-H Activation M3 2H-1,4-Benzoxazin-3-(4H)-ones M2->M3 Ring Closure M4 Bioactive Targets (Antifungal / Anticancer) M3->M4 Pharmacological Screening

Fig 2. Downstream conversion of phenoxy propanamides to bioactive benzoxazinones.

By optimizing the primary amidation step using MAOS, researchers ensure a high-throughput, high-purity supply of these critical precursors, thereby accelerating the entire drug discovery pipeline.

Sources

Method

Scalable synthesis of 2-(4-Cyanophenoxy)propanamide for industrial application

Application Note: Scalable Synthesis of 2-(4-Cyanophenoxy)propanamide Executive Summary 2-(4-Cyanophenoxy)propanamide (CAS: 1040041-89-1) is a highly versatile aryloxypropanamide scaffold, frequently utilized as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-(4-Cyanophenoxy)propanamide

Executive Summary

2-(4-Cyanophenoxy)propanamide (CAS: 1040041-89-1) is a highly versatile aryloxypropanamide scaffold, frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including DGKζ inhibitors[1] and cardioprotective agents[2]. While medicinal chemistry routes rely on rapid, small-scale synthesis using highly reactive reagents, translating these methods to a multi-kilogram industrial scale requires a fundamental redesign. As a Senior Application Scientist, I have observed that scaling up aryloxypropanamide syntheses often fails at the solvent recovery and impurity profiling stages. This guide details a robust, self-validating, and green-chemistry-aligned protocol optimized for industrial manufacturing.

Strategic Route Scouting & Mechanistic Causality

In discovery chemistry, the etherification of 4-cyanophenol is typically achieved using 2-bromopropanamide and a strong base (e.g., NaH or K₂CO₃) in N,N-dimethylformamide (DMF)[1][2]. However, this route presents severe bottlenecks at scale:

  • Solvent Toxicity & Degradation: DMF is a reprotoxic solvent with a high boiling point (153°C). Removing it at scale requires prolonged, energy-intensive heating, which promotes thermal degradation of the propanamide product.

  • Reagent Instability: 2-Bromopropanamide is relatively expensive and prone to rapid hydrolysis in the presence of ambient moisture and base, leading to the formation of 2-hydroxypropanamide impurities.

  • Exothermic Hazards: The use of NaH generates hydrogen gas, posing unacceptable flammability risks in large-scale reactors.

The Industrial Solution: To resolve these issues, our scaled-up protocol replaces DMF with 2-Methyltetrahydrofuran (2-MeTHF), a biorenewable solvent with excellent phase-separation properties[3]. We substitute the bromo-reagent with the more stable, cost-effective 2-chloropropanamide. Because the chloride leaving group has lower nucleofugality (reactivity), we overcome this kinetic barrier by introducing Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst (PTC). TBAB facilitates the transport of the water-soluble 4-cyanophenoxide anion into the organic phase, driving the SN​2 substitution efficiently at 75°C while avoiding the over-alkylation and oxidation issues common in large-scale phenolic reactions[4].

Logic N1 Replace DMF with 2-MeTHF O1 Reduces Process Mass Intensity (PMI) N1->O1 N2 Use 2-Chloropropanamide instead of Bromo-analog O2 Lowers Raw Material Cost & Halide Waste N2->O2 N3 Implement TBAB Phase Transfer Catalyst O3 Accelerates SN2 Kinetics in Biphasic System N3->O3 Final Scalable, High-Yield Industrial Process O1->Final O2->Final O3->Final

Caption: Logical framework for transitioning from bench-scale discovery to industrial manufacturing.

Process Optimization & Quantitative Metrics

The transition from a homogeneous DMF system to a biphasic 2-MeTHF system drastically improves the Process Mass Intensity (PMI)—a critical green chemistry metric representing the mass of raw materials used to make one kilogram of product[3]. By eliminating the need for silica gel column chromatography and relying on direct anti-solvent crystallization, the overall yield and purity are significantly enhanced.

Table 1: Solvent & Reagent Optimization for 2-(4-Cyanophenoxy)propanamide Synthesis

ParameterDiscovery Route (Lab Scale)Optimized Industrial Route
Solvent DMF2-MeTHF
Alkylating Agent 2-Bromopropanamide2-Chloropropanamide
Base NaH or K₂CO₃Anhydrous K₂CO₃
Catalyst NoneTBAB (Phase Transfer)
Reaction Temperature 60°C75°C - 80°C
Yield 76%91%
Purity (HPLC) 92% (requires chromatography)>99% (direct crystallization)
Process Mass Intensity >12042

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Each step includes specific physical or analytical checkpoints to ensure the reaction is proceeding correctly before advancing, preventing costly downstream failures.

Workflow A 4-Cyanophenol + K2CO3 (in 2-MeTHF) B Deprotonation (Phenoxide Formation) A->B D SN2 Alkylation (75-80°C, 4 hours) B->D C 2-Chloropropanamide + TBAB (Catalyst) C->D E Aqueous Quench & Phase Separation D->E F Anti-Solvent Crystallization (Heptane, Cool to 5°C) E->F G Pure 2-(4-Cyanophenoxy) propanamide F->G

Caption: Step-by-step workflow for the scalable synthesis and purification of the target propanamide.

Step 1: Reactor Preparation & Deprotonation
  • Action: Purge a jacketed glass-lined reactor with nitrogen. Charge 2-MeTHF (10 L/kg of starting material), 4-cyanophenol (1.0 eq), and anhydrous K₂CO₃ (1.5 eq). Heat the agitation mixture to 60°C.

  • Causality: K₂CO₃ is a mild base that selectively deprotonates the phenol (pKa ~7.9) without hydrolyzing the final amide product. An inert atmosphere prevents oxidative degradation of the phenoxide[4].

  • Self-Validation Checkpoint: Monitor the reactor for CO₂ evolution. The reaction mixture will transition from a clear solution to a characteristic pale-yellow suspension. Once gas evolution ceases entirely (approximately 45 minutes), deprotonation is complete.

Step 2: Phase-Transfer Catalyzed Alkylation
  • Action: Add TBAB (0.05 eq) to the reactor. Gradually meter in a solution of 2-chloropropanamide (1.1 eq) in 2-MeTHF over a period of 2 hours. Raise the internal temperature to 75°C.

  • Causality: Continuous metering prevents localized concentration spikes, mitigating the risk of competitive amide hydrolysis or side reactions[4]. TBAB pulls the phenoxide into the organic phase to react with the chloride.

  • Self-Validation Checkpoint: Pull an aliquot for HPLC analysis after 4 hours of heating. The reaction is deemed complete and ready for workup only when the Area% of unreacted 4-cyanophenol drops below 1.5%.

Step 3: Biphasic Quench & Impurity Purge
  • Action: Cool the reactor to 40°C. Charge process water (5 L/kg) and agitate vigorously for 15 minutes. Stop agitation and allow the phases to settle.

  • Causality: Water dissolves the KCl byproduct, unreacted K₂CO₃, and the TBAB catalyst. 2-MeTHF partitions cleanly from water, leaving the product entirely in the upper organic layer.

  • Self-Validation Checkpoint: Check the pH of the lower aqueous layer; it must be between 9.5 and 10.5. A clean, sharp phase break should occur within 15 minutes. If an emulsion forms, add a small volume of brine to increase aqueous ionic strength. Separate and discard the aqueous layer.

Step 4: Anti-Solvent Crystallization
  • Action: Concentrate the organic layer under reduced pressure (at 45°C) to approximately 3 L/kg. Slowly charge n-heptane (anti-solvent, 6 L/kg) over 1 hour. Ramp the cooling jacket down to 5°C at a rate of 10°C/hour.

  • Causality: 2-(4-Cyanophenoxy)propanamide has high solubility in warm 2-MeTHF but is practically insoluble in non-polar aliphatic hydrocarbons like heptane. Controlled cooling prevents the entrapment of impurities within the crystal lattice.

  • Self-Validation Checkpoint: Spontaneous nucleation should begin at approximately 45°C, yielding a white crystalline slurry. Filter the solid and analyze the mother liquor; it must contain < 5% of the theoretical product mass (verified by quantitative HPLC assay) to confirm maximum recovery.

References

*[1] Title: SUBSTITUTED AMINOTHIAZOLES AS DGKZETA INHIBITORS FOR IMMUNE ACTIVATION - EP 4139287 B1 Source: European Patent Office URL:

*[2] Title: Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy Source: National Institutes of Health (PMC) URL: [Link]

*[3] Title: Scaling up API Syntheses Source: Pharmaceutical Technology URL: [Link]

Sources

Application

Application Note: Chemoselective Functionalization of the Amide Group in 2-(4-Cyanophenoxy)propanamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Advanced Chemoselective Transformations, Reaction Causality, and Validated Protocols Executive Summary & Mechanistic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Advanced Chemoselective Transformations, Reaction Causality, and Validated Protocols

Executive Summary & Mechanistic Rationale

The compound 2-(4-cyanophenoxy)propanamide is a highly versatile bifunctional building block frequently utilized in the synthesis of aryloxyphenoxypropionate derivatives and pharmaceutical intermediates. Structurally, it features a primary amide, a chiral/achiral α -carbon, an ether linkage, and a highly electrophilic para-cyano group.

The primary synthetic challenge when functionalizing this molecule lies in chemoselectivity . The aryl nitrile is highly susceptible to nucleophilic attack, harsh hydrolysis, and over-reduction. Therefore, functionalizing the relatively unreactive primary amide requires strictly orthogonal reaction conditions. This application note details three field-proven, self-validating methodologies to selectively transform the primary amide into a secondary amide, a bis-nitrile, or a primary amine—without compromising the integrity of the para-cyano ether moiety.

Experimental Workflows & Causality

Workflow SM 2-(4-Cyanophenoxy)propanamide (Starting Material) N_Aryl N-Arylated Secondary Amide (Buchwald-Hartwig) SM->N_Aryl Pd2(dba)3, Xantphos Ar-Br, Cs2CO3 Nitrile Bis-Nitrile Derivative (Dehydration) SM->Nitrile Burgess Reagent CH2Cl2 Amine Primary Amine Derivative (Reduction) SM->Amine LAB Reagent THF, 25°C

Synthetic workflow for the chemoselective functionalization of 2-(4-cyanophenoxy)propanamide.

Protocol A: C–N Bond Formation via Buchwald-Hartwig Amidation

Mechanistic Causality: Primary amides are inherently poor nucleophiles due to resonance stabilization. Palladium-catalyzed cross-coupling overcomes this barrier. The selection of Xantphos (a bidentate phosphine ligand with a wide bite angle of ~111°) is critical; it sterically forces the palladium center into a geometry that dramatically accelerates the rate-limiting reductive elimination step [1]. Cesium carbonate ( Cs2​CO3​ ) is chosen as the base because it is sufficiently basic to deprotonate the Pd-bound amide intermediate, yet mild enough to prevent the alkaline hydrolysis of the aryl nitrile.

Step-by-Step Methodology:

  • System Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-cyanophenoxy)propanamide (1.0 equiv), the desired aryl bromide (1.2 equiv), Pd2​(dba)3​ (2 mol%), Xantphos (6 mol%), and anhydrous Cs2​CO3​ (1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3x) to prevent catalyst oxidation.

  • Solvent Addition: Inject anhydrous 1,4-dioxane to achieve a substrate concentration of 0.2 M.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12–15 hours. Self-Validation: Monitor via LC-MS; the reaction is complete when the primary amide mass peak is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a tightly packed Celite pad to remove the precipitated palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the N-arylated secondary amide.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Ar-Pd(II)-Br Oxidative Addition Complex Pd0->PdII_OA Ar-Br Oxidative Addition PdII_Amide Ar-Pd(II)-NHR Amido Complex PdII_OA->PdII_Amide R-NH2, Cs2CO3 Ligand Exchange PdII_Amide->Pd0 Reductive Elimination Product Ar-NHR Product PdII_Amide->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amidation utilizing a Xantphos-Palladium complex.

Protocol B: Mild Dehydration to a Bis-Nitrile via Burgess Reagent

Mechanistic Causality: Traditional dehydrating agents (e.g., POCl3​ , P2​O5​ ) require elevated temperatures and highly acidic conditions that can cleave the ether linkage or induce polymerization. The Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate) acts via the formation of a sulfamate ester intermediate, which subsequently undergoes a smooth, thermally driven syn-elimination at near-ambient temperatures. This ensures quantitative dehydration of the primary amide to a nitrile while leaving the existing para-cyano group completely unperturbed [2].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(4-cyanophenoxy)propanamide (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an Argon atmosphere.

  • Reagent Addition: Add the Burgess reagent (1.5 equiv) in a single portion at room temperature (20–25 °C).

  • Reaction: Stir the solution for 2–4 hours. Self-Validation: Monitor the reaction via FT-IR spectroscopy. The reaction is complete when the broad N-H stretching bands (~3300 cm−1 ) disappear, and a new aliphatic C≡N stretch emerges at ~2250 cm−1 .

  • Workup: Quench the reaction by washing the organic layer with distilled water (2x) to remove water-soluble sulfamate byproducts, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Pass the crude residue through a short silica plug to yield pure 2-(4-cyanophenoxy)propanenitrile.

Protocol C: Chemoselective Reduction to Primary Amine using LAB

Mechanistic Causality: Standard hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) lack chemoselectivity and will rapidly reduce both the amide and the aryl nitrile. Lithium N,N-diisopropylaminoborohydride (LAB) is a powerful, air-stable reducing agent that exhibits counterintuitive chemoselectivity. It efficiently reduces primary amides to amines via a boron-coordinated intermediate but is entirely inert toward nitriles under ambient conditions, preventing the reduction of the para-cyano group [3].

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask flushed with Argon, dissolve 2-(4-cyanophenoxy)propanamide (1.0 equiv) in anhydrous THF (0.5 M).

  • Reduction: Cool the solution to 0 °C using an ice bath. Dropwise, add a 1.0 M THF solution of LAB reagent (2.5 equiv) via syringe to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath, allow the mixture to warm to 25 °C, and stir for 2 hours.

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of 3 M HCl until the mixture reaches pH < 2. (Caution: Vigorous H2​ gas evolution will occur). This step destroys unreacted hydride and hydrolyzes the stable boron-amine complex.

  • Workup: Extract the acidic aqueous layer with diethyl ether (2x) to remove non-basic organic impurities. Discard the ether layer.

  • Isolation: Basify the aqueous layer with 3 M NaOH to pH > 10. Extract the liberated primary amine with DCM (3x). Dry the combined DCM layers over Na2​SO4​ , filter, and concentrate to yield 2-(4-cyanophenoxy)propan-1-amine.

Quantitative Data Summary

The table below summarizes the expected outcomes and chemoselectivity profiles for the three functionalization pathways applied to 2-(4-cyanophenoxy)propanamide.

Functionalization TargetReagent SystemChemoselectivity (Amide vs. Nitrile)Typical YieldTemp / Time
N-Arylated Secondary Amide Pd2​(dba3​) , Xantphos, Cs2​CO3​ , Ar-BrAbsolute (Nitrile is unreactive to Pd oxidative addition)78 – 85%100 °C / 12 h
Bis-Nitrile Derivative Burgess Reagent, DCMAbsolute (Nitrile cannot be further dehydrated)90 – 95%25 °C / 3 h
Primary Amine Derivative LAB Reagent, THFHigh (>99:1 preference for amide over nitrile)82 – 88%25 °C / 2 h

References

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048.[Link]

  • Collins, C. J., Fisher, G. B., Reem, A., Goralski, C. T., & Singaram, B. (1997). Aminoborohydrides. 9. Selective reductions of aldehydes, ketones, esters, and epoxides in the presence of a nitrile using Lithium N,N-dialkylaminoborohydrides. Tetrahedron Letters, 38(4), 529-532.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Solubility Issues for 2-(4-Cyanophenoxy)propanamide

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently encounter methods that fail not because of poor column chemistry, but due to the thermodynamic realities of sample introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently encounter methods that fail not because of poor column chemistry, but due to the thermodynamic realities of sample introduction.

2-(4-Cyanophenoxy)propanamide is a classic example of a problematic analyte in Reversed-Phase Liquid Chromatography (RPLC). Structurally, it possesses a hydrophobic phenoxy ring coupled with polar hydrogen-bonding sites (a cyano group and a propanamide moiety). This dual nature means it often requires a strong organic solvent (like 100% DMSO, Methanol, or Acetonitrile) to achieve high-concentration stock solutions. However, when this strong solvent plug is injected into a highly aqueous mobile phase, the thermodynamic solubility limit is violently breached, leading to precipitation, or the kinetic "strong solvent effect" destroys your peak shape.

This guide is designed to move beyond basic "fix-it" tips. Here, we will dissect the causality of these failures and implement self-validating protocols to permanently resolve them.

Part 1: The Mechanistic Reality of Solvent Mismatch

To solve the problem, we must first visualize the fluid dynamics occurring at the head of your HPLC column. When a strong solvent plug containing 2-(4-Cyanophenoxy)propanamide meets an aqueous mobile phase, two distinct failure pathways emerge depending on the analyte concentration and injection volume.

G A Injection of 2-(4-Cyanophenoxy)propanamide in 100% Organic Solvent B Contact with Highly Aqueous Mobile Phase at Column Inlet A->B C1 Rapid Dilution at Plug Edges (Solvent Strength Drops) B->C1 C2 Analyte Remains in Strong Solvent Core (No Retention) B->C2 D1 Thermodynamic Solubility Limit Exceeded C1->D1 D2 Analyte Travels Faster Down Column C2->D2 E1 Precipitation at Column Head (Pressure Spikes / Clogged Frits) D1->E1 E2 Strong Solvent Effect (Split Peaks / Fronting / Broadening) D2->E2

Fig 1: Root cause analysis of precipitation and peak distortion due to solvent mismatch.

Part 2: Troubleshooting FAQs

Q1: Why does my system pressure spike and eventually shut down after a few injections of 2-(4-Cyanophenoxy)propanamide? The Causality: You are experiencing localized precipitation. When your sample (dissolved in strong organic diluent) enters the column, the edges of the sample plug rapidly mix with the aqueous mobile phase. The local concentration of the organic solvent drops below the solvation threshold required to keep 2-(4-Cyanophenoxy)propanamide in solution. The analyte crashes out as a solid at the column frit, acting as a physical barrier that drives up backpressure 1[1]. The Fix: You must lower the injection volume, dilute the sample with water prior to injection, or utilize an at-column dilution technique to prevent the thermodynamic crash.

Q2: My system pressure is fine, but my peaks are fronting or splitting into doublets. Is my column degrading? The Causality: Not necessarily. This is the hallmark of the "Strong Solvent Effect." The molecules of 2-(4-Cyanophenoxy)propanamide located at the front and rear edges of the injection plug mix with the aqueous mobile phase, partition into the stationary phase, and are retained normally. However, the molecules trapped in the center of the 100% organic plug experience no retention; they are swept further down the column before the organic plug diffuses. This creates two distinct populations of the same analyte, eluting at slightly different times, which the detector reads as a split or fronting peak2[2]. The Fix: Run the Diagnostic Volume Scaling Protocol (see Part 4) to validate if this is a solvent issue or a physical column void.

Q3: If I can't dissolve 2-(4-Cyanophenoxy)propanamide in my starting mobile phase (e.g., 90% Water), how am I supposed to inject it? The Causality: You must balance solubility with chromatographic focusing. If the analyte requires 50% Acetonitrile to remain in solution, you cannot use 100% Acetonitrile as a shortcut. The Fix: Prepare your stock in 100% organic, but do your final working dilution in a mixture that is just strong enough to keep the analyte in solution (e.g., 40% ACN / 60% Water). Alternatively, inject a very small volume (≤ 2 µL) of the strong solvent, allowing the mobile phase to rapidly dilute the plug before it disrupts the chromatography 3[3].

Q4: Can I use instrument settings to fix this without changing my sample preparation? The Causality: Yes. Modern autosamplers can perform "co-injections" or "sandwich injections." By programming the needle to draw aqueous solvent, then the organic sample, then more aqueous solvent, you force in-needle and pre-column mixing. This dilutes the strong solvent plug dynamically before it hits the stationary phase, focusing the analyte into a tight band 4[4].

Part 3: Advanced Workflows & Visualization

When manual dilution causes 2-(4-Cyanophenoxy)propanamide to crash out in the vial, the Autosampler Co-Injection (Sandwich) Workflow is the most scientifically sound workaround.

Workflow Step1 1. Draw Weak Solvent (Water) Step2 2. Draw Air Gap (0.1 µL) Step1->Step2 Step3 3. Draw Sample (in Organic) Step2->Step3 Step4 4. Draw Weak Solvent Step3->Step4 Step5 5. Inject Sequence into Flow Path Step4->Step5 Step6 6. In-Line Mixing & Analyte Focusing Step5->Step6

Fig 2: Autosampler sandwich injection workflow for dynamic at-column dilution.

Part 4: Self-Validating Experimental Protocols

Do not guess whether your column is dead or your solvent is mismatched. Use these self-validating protocols to prove the causality of your chromatography issues.

Protocol A: Diagnostic Volume Scaling (The 1-µL Test)

Purpose: To definitively differentiate between a degraded column (clogged frit/void) and a sample solvent mismatch.

  • Baseline Injection: Inject your standard volume (e.g., 10 µL) of 2-(4-Cyanophenoxy)propanamide dissolved in 100% organic solvent. Record the peak symmetry (USP Tailing Factor).

  • Micro-Injection: Inject 1 µL of the exact same sample vial.

  • Data Validation:

    • Outcome A: If the 1 µL injection yields a perfectly symmetrical peak (Tailing Factor ~1.0), your column is perfectly healthy. The distortion at 10 µL is purely a strong solvent effect. Proceed to Protocol B.

    • Outcome B: If the 1 µL injection still shows a split or heavily tailing peak, the column frit is physically compromised or the stationary phase is irreversibly fouled. Replace the column.

Protocol B: Autosampler Sandwich Injection Setup

Purpose: To inject a strong solvent sample without causing precipitation or peak splitting.

  • Configure Wash Solvents: Ensure your autosampler wash solvent matches the strong organic solvent to prevent needle carryover.

  • Program the Injection Sequence:

    • Draw 5.0 µL of Initial Mobile Phase (e.g., 90% Water / 10% ACN).

    • Draw 0.1 µL Air Gap (prevents mixing in the needle before injection).

    • Draw 2.0 µL of 2-(4-Cyanophenoxy)propanamide sample (in 100% ACN).

    • Draw 5.0 µL of Initial Mobile Phase.

  • Execute Injection: The autosampler injects the entire 12.1 µL sequence.

  • Validation: The aqueous "buns" of the sandwich dilute the organic "meat" dynamically as it travels through the capillary tubing, ensuring the analyte is fully focused by the time it reaches the stationary phase.

Part 5: Quantitative Data Presentation

The following table summarizes the expected chromatographic outcomes based on the interplay between sample diluent strength and injection volume for a highly aqueous starting gradient (e.g., 5% Organic).

Sample Solvent CompositionInjection VolumeAnalyte State in VialChromatographic Outcome (Peak Shape)System Backpressure
100% Acetonitrile10 µLFully SolubleSevere Splitting / FrontingNormal
100% Acetonitrile1 µLFully SolubleSharp, SymmetricalNormal
50% ACN / 50% Water10 µLSoluble (Risk of crash over time)Slight BroadeningNormal
10% ACN / 90% Water10 µLPrecipitated (Suspension) Ghost Peaks / Missing PeaksHigh (Frit Clogging)
100% ACN (Sandwich Method)2 µL Sample + 10 µL WaterFully SolubleSharp, SymmetricalNormal

Table 1: Matrix of sample diluent effects on 2-(4-Cyanophenoxy)propanamide chromatography.

References
  • LCGC International.Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations.
  • Waters Corporation.Peak Shape Changes with Increased Injection Volume.
  • Shimadzu.Effects of Sample Solvents on Peak Shape.
  • Waters Corporation.Preparative Liquid Chromatography Method Scale-Up (At-Column-Dilution).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Analysis of 2-(4-Cyanophenoxy)propanamide: 1H NMR vs. LC-MS

Introduction In the landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable pillars of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable pillars of safety and efficacy. 2-(4-Cyanophenoxy)propanamide, a molecule incorporating key pharmacophoric features such as a substituted aromatic ring, an ether linkage, and an amide group, serves as an excellent model for exploring the application of modern analytical techniques. The rigorous characterization of such molecules is essential to control potential process-related and degradation impurities, which can impact the toxicological profile and therapeutic effect of a final drug product.[1][2]

This guide provides an in-depth technical comparison of two cornerstone analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). While LC-MS is a powerhouse for separation and detection of trace impurities, ¹H NMR remains the gold standard for providing definitive, atom-level structural information.[3][4] We will delve into the theoretical and practical aspects of ¹H NMR analysis for 2-(4-Cyanophenoxy)propanamide, present a robust experimental protocol, and contrast its capabilities with LC-MS to guide researchers in selecting the optimal analytical strategy for their specific needs.

The Analyte: Structural Features of 2-(4-Cyanophenoxy)propanamide

Before delving into spectral analysis, understanding the molecule's key structural features is paramount. These features directly inform the expected analytical signature.

  • Structure:

    • Aromatic Ring: A para-disubstituted benzene ring containing an electron-withdrawing nitrile (-CN) group and an electron-donating ether (-O-R) group. This substitution pattern creates a predictable and informative signal pattern in the aromatic region of the ¹H NMR spectrum.

    • Chiral Center: The methine proton (CH) at the C2 position of the propanamide moiety is chiral, adjacent to both the phenoxy oxygen and the carbonyl group.

    • Amide Group: A primary amide (-CONH₂) whose protons can provide valuable information but are often subject to exchange and restricted bond rotation, affecting their signal appearance.[5]

    • Aliphatic Chain: A simple ethyl group fragment consisting of a methine (CH) and a methyl (CH₃) group, which are expected to show clear spin-spin coupling.

Predictive ¹H NMR Analysis: What to Expect from the Spectrum

A key strength of NMR is its predictive power. Based on established principles of chemical environment and electron density, we can anticipate the ¹H NMR spectrum of 2-(4-Cyanophenoxy)propanamide.[6][7] The electron density around a proton determines its resonance frequency (chemical shift); higher electron density leads to shielding (upfield shift, lower ppm), while lower density causes deshielding (downfield shift, higher ppm).[7]

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationPredicted Coupling Constant (J, Hz)Rationale
H-a Aromatic, ortho to -OAr~7.0 - 7.2Doublet (d)2H8-9Shielded by the electron-donating oxygen atom. Coupled to H-b.[5][8]
H-b Aromatic, ortho to -CN~7.6 - 7.8Doublet (d)2H8-9Strongly deshielded by the anisotropic and electron-withdrawing nitrile group. Coupled to H-a.[5][8]
H-c Methine (CH), alpha to O and C=O~4.8 - 5.0Quartet (q)1H~7Deshielded by two adjacent electronegative atoms (oxygen and carbonyl carbon). Coupled to the three H-d protons.[7]
H-d Methyl (CH₃)~1.6 - 1.8Doublet (d)3H~7Standard aliphatic region, coupled to the single H-c proton.[5][9]
H-e Amide (NH₂)~5.5 - 8.0Two Broad Singlets2HN/AChemical shift is highly variable and depends on solvent, concentration, and temperature. The two protons can be non-equivalent due to restricted C-N bond rotation. Broadness is due to quadrupolar relaxation and potential chemical exchange.[5][10]

A Validated Protocol for High-Fidelity ¹H NMR Analysis

The trustworthiness of NMR data hinges on a meticulous and well-justified experimental protocol. The following steps are designed to produce a high-quality, reproducible spectrum suitable for structural elucidation and purity assessment.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A 1. Weigh ~10-15 mg of 2-(4-Cyanophenoxy)propanamide B 2. Dissolve in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C 3. Add Internal Standard (e.g., TMS) if not present B->C D 4. Filter solution through glass wool into a clean, dry 5 mm NMR tube C->D E 5. Insert sample into spectrometer and perform lock and shim D->E F 6. Set Acquisition Parameters (e.g., 16 scans, 5s relaxation delay) E->F G 7. Acquire Free Induction Decay (FID) data F->G H 8. Apply Fourier Transform to FID G->H I 9. Phase Correction (Zero- and First-Order) H->I J 10. Baseline Correction I->J K 11. Calibrate Spectrum to TMS (0.00 ppm) J->K L 12. Integrate Signals and Pick Peaks K->L G Start Analytical Goal Goal1 Confirm Identity of Bulk Material Start->Goal1 Goal2 Detect & Identify Unknown Impurities >0.1% Start->Goal2 Goal3 Quantify Known Impurity (No Reference Standard) Start->Goal3 Goal4 Detect Trace Impurities <0.1% Start->Goal4 Goal5 Routine Purity Check (Known Impurities) Start->Goal5 Action_NMR Perform ¹H NMR Goal1->Action_NMR Action_Both Use Both NMR & LC-MS Goal2->Action_Both Goal3->Action_NMR qNMR Action_LCMS Perform LC-MS Goal4->Action_LCMS Goal5->Action_LCMS

Caption: Decision tree for selecting an analytical technique.

Conclusion

For the analysis of 2-(4-Cyanophenoxy)propanamide, ¹H NMR spectroscopy is an indispensable tool. It offers an unparalleled level of structural detail, allowing for the absolute confirmation of the molecule's identity and providing clear insights into its electronic and spatial properties through chemical shifts and coupling constants. Its utility in quantitative analysis (qNMR) without the need for specific impurity standards provides a significant advantage in early-stage development.

However, ¹H NMR should not be viewed in isolation. In a modern pharmaceutical quality control environment, it is a vital partner to high-sensitivity separation techniques like LC-MS. While NMR confirms what a substance is, LC-MS excels at determining what else is present, even at trace levels. A comprehensive analytical strategy, therefore, leverages ¹H NMR for definitive structural proof and absolute quantification, while employing LC-MS for impurity detection, profiling, and routine quality checks. By understanding the orthogonal strengths of each technique, researchers can ensure the highest standards of quality, safety, and regulatory compliance.

References

  • Chemspace. 2-(4-cyanophenoxy)-N-methyl-N-[(naphthalen-2-yl)methyl]propanamide. [Online]. Available: [Link]

  • University of Regensburg. Chemical shifts. [Online]. Available: [Link]

  • Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. [Online]. Available: [Link]

  • Weizmann Institute of Science. Sample Preparation & NMR Tubes. [Online]. Available: [Link]

  • University of Bergen. NMR Software. [Online]. Available: [Link]

  • NMRium. NMRium - The next-generation NMR software. [Online]. Available: [Link]

  • MOLBASE. Propanamide, 2-[4-(4-cyanophenoxy)phenoxy]-N-(3,5-dichlorophenyl)-. [Online]. Available: [Link]

  • JEOL Ltd. NMR Software. [Online]. Available: [Link]

  • PubMed. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Online]. Available: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Online]. Available: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Online]. Available: [Link]

  • PubChem. 2-(4-chlorophenoxy)-N-(2-cyanophenyl)propanamide. [Online]. Available: [Link]

  • Chemazone. 2-(4-cyanophenoxy)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]propanamide. [Online]. Available: [Link]

  • Georgia Institute of Technology. Recommended Software for NMR Data Process. [Online]. Available: [Link]

  • Chemazone. 2-(4-cyanophenoxy)-N-(3-methoxyphenyl)propanamide. [Online]. Available: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Online]. Available: [Link]

  • Heinrich Heine University Düsseldorf. Sample Preparation - CeMSA@HHU: Kernresonanzspektroskopie. [Online]. Available: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Online]. Available: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Online]. Available: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Online]. Available: [Link]

  • ResearchGate. 1 H-NMR spectra of.... [Online]. Available: [Link]

  • WallaceWay Organic Chemistry. 12.04 1H NMR Chemical Shifts. [Online]. Available: [Link]

  • ResearchGate. Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. [Online]. Available: [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Online]. Available: [Link]

  • Iowa State University. NMR Coupling Constants. [Online]. Available: [Link]

  • n/a. 1H-NMR. [Online]. Available: [Link]

  • University of Wisconsin. 5.3 Spin-Spin Splitting: J-Coupling. [Online]. Available: [Link]

  • The Pharma Review. Recent Trends in Analytical Techniques for Impurity Profiling. [Online]. Available: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities. [Online]. Available: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Online]. Available: [Link]

  • YouTube. NMR 5: Coupling Constants. [Online]. Available: [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Online]. Available: [Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Online]. Available: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Online]. Available: [Link]

  • PubMed. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. [Online]. Available: [Link]

  • YouTube. S'21 - NMR 14 - J values (coupling constants). [Online]. Available: [Link]

  • International Labmate. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Online]. Available: [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Online]. Available: [Link]

Sources

Comparative

LC-MS Fragmentation Patterns of Phenoxy Propanamides: A Comparative Guide to Q-TOF vs. Triple Quadrupole Platforms

Phenoxy propanamides represent a highly versatile class of chemical compounds, encompassing both widely utilized agrochemicals (such as the herbicide napropamide) and emerging pharmaceutical therapeutics (such as TIPTP,...

Author: BenchChem Technical Support Team. Date: March 2026

Phenoxy propanamides represent a highly versatile class of chemical compounds, encompassing both widely utilized agrochemicals (such as the herbicide napropamide) and emerging pharmaceutical therapeutics (such as TIPTP, a novel p22phox-Rubicon axis inhibitor for rheumatoid arthritis) [1, 2]. For researchers and drug development professionals, elucidating the exact mass spectrometry (LC-MS) fragmentation patterns of these molecules is a critical step for both structural confirmation of novel metabolites and the high-sensitivity quantification of trace residues in complex biological or environmental matrices.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (LC-QTOF-MS) platforms against Triple Quadrupole (LC-QqQ-MS) systems. By examining the causality behind their fragmentation chemistry and providing self-validating experimental protocols, this guide serves as an authoritative resource for optimizing your analytical workflows.

Mechanistic Fragmentation of Phenoxy Propanamides

Understanding the intrinsic fragmentation logic of a molecule is essential before selecting an MS platform. Under positive Electrospray Ionization (ESI+), phenoxy propanamides readily protonate to form stable [M+H]+ precursor ions. When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the fragmentation is strictly governed by the relative bond dissociation energies of the ether and amide linkages.

  • Pathway A (Ether Bond Cleavage): The most thermodynamically favored pathway involves the inductive cleavage of the aryloxy-carbon bond. This results in the neutral loss of the corresponding phenol derivative, yielding a highly stable, charge-retaining acylium ion. This transition requires lower collision energies (typically 10–20 eV) and serves as the primary quantifier ion.

  • Pathway B (Amide Bond Cleavage): A secondary, higher-energy pathway (25–35 eV) involves the cleavage of the C-N bond. This leads to the neutral loss of the amine moiety (e.g., diethylamine in the case of napropamide), generating a substituted ketene or carbocation species used primarily for qualitative confirmation.

Fragmentation Precursor Phenoxy Propanamide Precursor Ion [M+H]+ Ether Pathway A: Ether Bond Cleavage Precursor->Ether CID Energy (10-20 eV) Amide Pathway B: Amide Bond Cleavage Precursor->Amide CID Energy (20-35 eV) Acylium Acylium Ion Formation (Loss of Phenol) Ether->Acylium Carbocation Ketene/Carbocation (Loss of Amine) Amide->Carbocation

Fig 1. Mechanistic LC-MS/MS fragmentation pathways of phenoxy propanamides under CID.

Platform Performance Comparison: Q-TOF vs. QqQ

When analyzing phenoxy propanamides, the choice of mass analyzer dictates the quality and type of data acquired.

High-Resolution Q-TOF MS (Structural Elucidation)

Q-TOF platforms (e.g., Agilent 6546 or Waters Xevo G2-XS) utilize a time-of-flight tube that provides exceptional resolving power (>30,000 FWHM) and mass accuracy (<2 ppm).

  • Causality for Choice: The high mass accuracy allows software algorithms to calculate exact elemental compositions for every fragment ion. When a phenoxy propanamide undergoes in vivo metabolism (e.g., hydroxylation of the phenyl ring), Q-TOF is mandatory to pinpoint the exact site of modification by comparing the mass shifts of the acylium vs. phenolic fragments [3].

Triple Quadrupole QqQ MS (Targeted Quantitation)

QqQ platforms (e.g., Thermo TSQ Altis or Agilent 6495) operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes.

  • Causality for Choice: By using the first quadrupole (Q1) to isolate the precursor and the third quadrupole (Q3) to isolate the specific acylium product ion, QqQ systems filter out nearly all matrix background noise. This maximizes the duty cycle for the target analyte, achieving sub-ng/mL Limits of Quantitation (LOQ) necessary for pharmacokinetic (PK) profiling or environmental residue screening [1, 4].

Table 1: Objective Platform Performance Comparison
Feature / MetricLC-QTOF-MS (High-Resolution)LC-QqQ-MS (Triple Quadrupole)
Primary Application Metabolite ID, Untargeted ScreeningTrace Residue Quantitation, PK Studies
Resolving Power > 30,000 FWHMUnit Resolution (~0.7 Da FWHM)
Mass Accuracy < 2 ppm (Exact Mass)Nominal Mass
Acquisition Mode All-Ions MS/MS, Auto MS/MSMRM / SRM
Sensitivity (LOQ) Moderate (1–5 ng/mL)Ultra-High (0.01–0.1 ng/mL)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical results, the following protocol incorporates a self-validating system utilizing stable isotope-labeled internal standards (SIL-IS) and matrix-matched calibration. This negates the causal effects of ion suppression in the ESI source caused by co-eluting matrix lipids or proteins.

Step-by-Step Methodology

Step 1: Sample Preparation (Modified QuEChERS)

  • Transfer 1.0 mL of biological fluid (plasma) or 1.0 g of homogenized tissue/soil into a 15 mL centrifuge tube.

  • Spike the sample with 10 µL of a 100 ng/mL SIL-IS (e.g., Napropamide-d5) to establish a self-validating recovery baseline.

  • Add 3.0 mL of LC-MS grade Acetonitrile containing 1% Formic Acid. Reasoning: Acetonitrile precipitates proteins, while the acidic environment ensures the phenoxy propanamides remain in a neutral state for optimal partitioning.

  • Add extraction salts (4g MgSO4, 1g NaCl), vortex for 1 minute, and centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the supernatant to a dispersive SPE tube (containing C18 and PSA sorbents) to remove non-polar lipids and organic acids. Centrifuge and evaporate the final extract under nitrogen, reconstituting in 100 µL of initial mobile phase.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Reasoning: The gradient ensures that polar matrix interferents elute in the void volume, while the moderately hydrophobic phenoxy propanamides are retained and focused.

Step 3: Mass Spectrometry Acquisition

  • For QqQ (Targeted): Program the MRM transitions based on Table 2. Ensure a dwell time of at least 20 ms per transition to maintain >15 data points across the chromatographic peak for reproducible integration.

  • For Q-TOF (Discovery): Run in Auto MS/MS mode with a collision energy ramp (15–35 eV) to capture both the low-energy ether cleavage and high-energy amide cleavage pathways simultaneously.

Workflow Prep Sample Extraction (QuEChERS/SPE) LC UHPLC Separation (C18, Gradient) Prep->LC Self-Validating Matrix Match Ionization ESI+ Source (Desolvation) LC->Ionization QTOF HRMS (Q-TOF) Exact Mass & Formula Ionization->QTOF Unknown Metabolites QQQ QqQ (MRM) Targeted Quantitation Ionization->QQQ Trace Residues

Fig 2. Comparative LC-MS analytical workflow for phenoxy propanamide characterization.

Quantitative Data: Fragmentation Transitions

The table below summarizes the experimentally validated precursor and product ions for representative phenoxy propanamides, demonstrating the divergence in data output between the two platforms.

Table 2: Key Fragmentation Transitions of Representative Phenoxy Propanamides
CompoundApplicationPrecursor Ion [M+H]+ Q-TOF Exact Mass (Theoretical)QqQ Quantifier MRM (Ether Cleavage)QqQ Qualifier MRM (Amide Cleavage)
Napropamide Herbicide272.16272.1645272.2 → 171.1 (16 eV)272.2 → 58.1 (28 eV)
TIPTP RA Therapeutic438.15438.1488438.2 → 245.1 (20 eV)438.2 → 194.0 (32 eV)
N,N-Dimethyl-2-phenoxypropanamide Intermediate194.11194.1176194.1 → 100.1 (15 eV)194.1 → 45.1 (30 eV)

Note: Collision energies (eV) are approximate and must be optimized per individual instrument geometry to maintain self-validating accuracy.

Conclusion

The selection between LC-QTOF-MS and LC-QqQ-MS for the analysis of phenoxy propanamides hinges entirely on the experimental objective. If the goal is to map the mechanistic fragmentation pathways or identify unknown biological metabolites, the exact mass capabilities of the Q-TOF are indispensable. Conversely, for validated, high-throughput quantification of known phenoxy propanamides in complex matrices, the Triple Quadrupole remains the undisputed gold standard due to its superior signal-to-noise ratio in MRM mode.

References

  • U.S. Geological Survey (USGS). "Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography." USGS Publications Warehouse, 2023. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Identification of highly potent and selective inhibitor, TIPTP, of the p22phox-Rubicon axis as a therapeutic agent for rheumatoid arthritis." PubMed Central (PMC), 2020. Available at:[Link]

  • MDPI. "Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry." MDPI Open Access Journals, 2021. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Simultaneous Screening and Quantification of 479 Pesticides in Green Tea by LC-QTOF-MS." PubMed Central (PMC), 2023. Available at: [Link]

Validation

Spectroscopic Profiling: UV-Vis Absorption Dynamics of 2-(4-Cyanophenoxy)propanamide vs. 4-Cyanophenol

As a Senior Application Scientist, selecting the appropriate chromophore for spectrophotometric assays requires a deep understanding of molecular electronic environments. This guide provides an objective, data-driven com...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate chromophore for spectrophotometric assays requires a deep understanding of molecular electronic environments. This guide provides an objective, data-driven comparison of the UV-Vis absorption spectra of 2-(4-Cyanophenoxy)propanamide and 4-cyanophenol . By analyzing their structural differences, we can establish predictable, self-validating protocols for drug development and biocatalytic monitoring.

Mechanistic Causality: Chromophore Electronic Environments

While both molecules share a benzonitrile core, the nature of their para-substituent fundamentally alters their photophysical behavior and suitability for specific analytical workflows.

4-Cyanophenol: The Ionizable Chromophore

4-Cyanophenol features a free, ionizable hydroxyl (-OH) group. The lone pairs on the oxygen atom participate in resonance with the aromatic ring and the strongly electron-withdrawing cyano (-CN) group. Because of this push-pull electronic system, 4-cyanophenol acts as a photoacid and exhibits extreme pH-dependent spectral shifts[1].

  • Neutral State (pH < 6): The molecule absorbs primarily in the UV region with a λmax​ around 245 nm.

  • Anionic State (pH > 9): Upon deprotonation, the resulting phenolate oxygen (-O⁻) donates significantly more electron density into the π -system. This lowers the HOMO-LUMO energy gap of the π→π∗ transition, resulting in a pronounced bathochromic (red) shift. The phenolate anion of 4-cyanophenol exhibits a λmax​ at 294 nm[2]. Furthermore, studies confirm that in dilute solutions, these molecules do not form aggregates, ensuring linear Beer-Lambert behavior[3].

2-(4-Cyanophenoxy)propanamide: The Static Ether

In 2-(4-Cyanophenoxy)propanamide, the phenolic oxygen is alkylated to form an ether linkage connected to a propanamide moiety[4]. This structural modification locks the oxygen's electronic state.

  • pH Independence: Because the ether oxygen cannot be deprotonated under standard aqueous conditions, the molecule cannot form a highly delocalized anion.

  • Spectral Stability: It functions purely as a 4-alkoxybenzonitrile chromophore. Its absorption spectrum remains statically fixed with a λmax​ around 255 nm across the entire physiological pH range, making it highly reliable for continuous HPLC-UV monitoring without strict buffer control.

Quantitative Data Summary

The following table summarizes the critical photophysical and structural parameters distinguishing the two compounds:

Parameter4-Cyanophenol2-(4-Cyanophenoxy)propanamide
Chromophore Classification Phenolic BenzonitrileAlkoxy Benzonitrile (Ether)
Ionization State pH-dependent ( pKa​≈7.7 )pH-independent (Neutral)
λmax​ (Acidic/Neutral) ~245 nm~255 nm
λmax​ (Basic, pH > 9) 294 nm (Phenolate Anion)[2]~255 nm (Unchanged)
Spectral Shift ( Δλ ) ~49 nm Bathochromic Shift0 nm (Static)
Primary Application Enzyme hydrolysis assays (pH-triggered)Stable HPLC-UV analyte tracking

Self-Validating Experimental Protocol: pH-Dependent UV-Vis Profiling

To empirically differentiate these two compounds, we utilize a self-validating pH-titration workflow. The integrity of this protocol relies on the Internal Isosbestic Validation step: a pure two-state equilibrium (phenol phenolate) must produce a sharp isosbestic point. If the point drifts, the data is compromised by degradation or solvent evaporation, and the run must be rejected.

Step-by-Step Methodology
  • Equimolar Stock Preparation:

    • Prepare 10 mM stock solutions of 4-cyanophenol and 2-(4-Cyanophenoxy)propanamide in spectroscopic-grade methanol to ensure complete dissolution[3].

  • Buffered Dilution Series:

    • Dilute the stocks to a final working concentration of 50 μ M using a series of standardized universal buffers ranging from pH 2.0 to pH 11.0 (e.g., Britton-Robinson buffer).

  • Spectral Acquisition:

    • Blank the dual-beam UV-Vis spectrophotometer with the corresponding buffer.

    • Scan each sample from 200 nm to 400 nm using a 1 cm quartz cuvette at 25°C.

  • Data Validation & Analysis:

    • For 4-Cyanophenol: Overlay the spectra. Validate the run by confirming a strict isosbestic point (typically around 265 nm). Measure the absorbance ratio of 294 nm / 245 nm to map the sigmoidal pKa​ curve[2].

    • For 2-(4-Cyanophenoxy)propanamide: Overlay the spectra. Validate the run by confirming zero spectral variance (overlay variance < 2%) across all pH levels at ~255 nm.

Visualizations

G Start Equimolar Stock Preparation Buffer pH Buffer Series (pH 2.0 - 11.0) Start->Buffer Scan UV-Vis Acquisition (200 - 400 nm) Buffer->Scan Validate Isosbestic Validation Scan->Validate Phenol 4-Cyanophenol: Shift to 294 nm Valid Isosbestic Point Validate->Phenol Ionizable Amide 2-(4-Cyanophenoxy)propanamide: Static at ~255 nm Zero Variance Validate->Amide Non-ionizable

Workflow for self-validating pH-dependent UV-Vis spectral analysis.

G Phenol_Neutral 4-Cyanophenol (Neutral) λmax ≈ 245 nm Phenol_Anion 4-Cyanophenolate (Anion) λmax ≈ 294 nm Phenol_Neutral->Phenol_Anion pH > 7.7 Deprotonation Ether 2-(4-Cyanophenoxy)propanamide (Ether) λmax ≈ 255 nm Ether->Ether pH 2 to 11 No Reaction

Electronic transition pathways and pH-dependency of the chromophores.

References

  • Title: Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis Source: MDPI URL
  • Title: UV-Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols Source: SciSpace URL
  • Title: Ultrafast Vibrational Spectroscopy of Cyanophenols Source: Physical Chemistry Laboratory Server URL
  • Title: (2S)-2-(4-cyanophenoxy)

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of Amide and Acid Derivatives of Cyanophenoxy Propionates

As a Senior Application Scientist, the separation of structurally similar compounds, such as an acid and its corresponding amide derivative, is a frequent and critical challenge in pharmaceutical and agrochemical researc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the separation of structurally similar compounds, such as an acid and its corresponding amide derivative, is a frequent and critical challenge in pharmaceutical and agrochemical research. Cyanophenoxy propionates, a class of compounds often exhibiting herbicidal or therapeutic properties, present a perfect case study.[1] The presence of a chiral center in many of these molecules adds another layer of complexity, mandating enantioselective separation to assess the efficacy and potential toxicity of individual enantiomers.[1][2]

This guide provides an in-depth comparison of chromatographic strategies for resolving cyanophenoxy propionic acid from its amide derivative, and further, for separating the enantiomers of the parent acid. We will move beyond simple protocols to explain the fundamental principles and causal relationships that govern method development, empowering you to build robust and efficient separation systems.

The Core Challenge: Exploiting Physicochemical Differences

The primary difference between the cyanophenoxy propionic acid and its amide derivative lies in the ionizability of the carboxylic acid group. The amide functional group is generally neutral and non-ionizable under typical chromatographic conditions.[3] In contrast, the carboxylic acid is ionizable, and its charge state is dependent on the pH of the surrounding environment, a property defined by its pKa. This difference in ionizability is the most powerful lever we can pull to achieve separation in reversed-phase chromatography.[4][5]

Part 1: Achiral Separation of Acid and Amide Derivatives via Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for this type of separation, utilizing a nonpolar stationary phase and a polar mobile phase. Retention is primarily driven by hydrophobic interactions between the analytes and the stationary phase.[6]

The Critical Role of Mobile Phase pH

The pH of the mobile phase directly controls the ionization state of the carboxylic acid, thereby altering its polarity and retention time.[5][7]

  • At Low pH (pH < pKa): When the mobile phase pH is significantly lower than the acid's pKa (a good rule of thumb is 2 pH units below), the carboxylic acid is predominantly in its protonated, non-ionized (neutral) form.[8] This form is more hydrophobic and interacts more strongly with the C18 stationary phase, resulting in a longer retention time.

  • At High pH (pH > pKa): When the mobile phase pH is well above the pKa, the carboxylic acid deprotonates to form its carboxylate anion. This ionized form is much more polar (hydrophilic) and has less affinity for the nonpolar stationary phase, leading to a significantly shorter retention time.[4][9]

The amide, being neutral, will exhibit much less dramatic changes in retention time across this pH range. By manipulating the mobile phase pH, we can modulate the retention of the acid relative to the stable retention of the amide, thereby achieving optimal selectivity and resolution.[5]

cluster_0 Low pH (e.g., pH 2.5) cluster_1 High pH (e.g., pH 7.5) Low_pH_Start Injection Low_pH_Amide Amide (tR1) Low_pH_Start->Low_pH_Amide tR1 < tR2 Low_pH_Acid Acid (tR2) Low_pH_Amide->Low_pH_Acid tR1 < tR2 High_pH_Amide Amide (tR2') Low_pH_Amide->High_pH_Amide Retention Stable (Analyte Neutral) Low_pH_End Detector Low_pH_Acid->Low_pH_End tR1 < tR2 High_pH_Acid Acid (tR1') Low_pH_Acid->High_pH_Acid Retention Decreases (Analyte Ionized) High_pH_Start Injection High_pH_Start->High_pH_Acid tR1' << tR2' High_pH_Acid->High_pH_Amide tR1' << tR2' High_pH_End Detector High_pH_Amide->High_pH_End tR1' << tR2'

Caption: Effect of pH on the elution order of acid and amide derivatives in RP-HPLC.

Experimental Protocol: RP-HPLC Method for Acid/Amide Separation

This protocol outlines a typical method development workflow. The goal is to test two pH extremes to observe the change in selectivity.

1. System & Column:

  • HPLC System: Standard analytical HPLC with UV detector.

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (or determined by UV scan of analytes)

  • Injection Volume: 10 µL

2. Mobile Phase Preparation:

  • Mobile Phase A (Low pH): Water with 0.1% Formic Acid (approx. pH 2.7).

  • Mobile Phase B (Neutral/High pH): 10 mM Ammonium Bicarbonate in Water (approx. pH 7.8).

  • Organic Modifier (Solvent C): Acetonitrile or Methanol.

3. Chromatographic Method:

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-2 min: 30% C

    • 2-15 min: 30% to 90% C

    • 15-17 min: 90% C

    • 17-18 min: 90% to 30% C

    • 18-22 min: 30% C (re-equilibration)

  • Procedure: Run the gradient program first using Mobile Phase A and C, then repeat the analysis using Mobile Phase B and C.

Expected Performance Data

The following table summarizes hypothetical but realistic data from the experiment described above, illustrating the powerful effect of pH on separation.

ParameterCondition 1: Low pH (~2.7)Condition 2: High pH (~7.8)
Analyte Retention Time (tR) Retention Time (tR)
Amide Derivative10.5 min10.7 min
Acid Derivative12.2 min5.3 min
Performance
Elution OrderAmide -> AcidAcid -> Amide
Resolution (Rs)4.8> 15
Acid Peak Tailing1.11.3

Analysis of Results: At low pH, the acid is neutral and retained longer than the slightly more polar amide. A good separation is achieved. At high pH, the acid is ionized, becomes very polar, and elutes very early in the chromatogram, while the amide's retention is largely unchanged. This results in a reversal of the elution order and a significant increase in resolution.[9] For routine analysis, the low pH method is often preferred as it provides better retention for the acid, which can be beneficial for quantification.

Part 2: Chiral Separation of Cyanophenoxy Propionic Acid Enantiomers

Once the acid is resolved from its amide, it is often necessary to separate its enantiomers. Standard (achiral) HPLC columns cannot distinguish between enantiomers. For this, a Chiral Stationary Phase (CSP) is required.[2][10] Polysaccharide-based CSPs are among the most versatile and widely used for this purpose.[2][11]

Principle of Chiral Separation

Chiral recognition on a polysaccharide-based CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector (e.g., cellulose or amylose derivatives) coated or immobilized on the silica support.[1] The stability of these complexes differs for each enantiomer due to a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance. The enantiomer that forms the more stable complex will be retained longer on the column, thus enabling their separation.[1][2]

Caption: Workflow for enantiomeric separation on a Chiral Stationary Phase (CSP).

Experimental Protocol: Chiral HPLC/SFC Method

Chiral separations are often developed in Normal Phase (NP), Polar Organic, or Supercritical Fluid Chromatography (SFC) modes, as these often provide better selectivity than reversed-phase for many compounds on polysaccharide CSPs.[11][12] SFC is particularly advantageous for its high efficiency and reduced solvent consumption.

1. System & Column:

  • System: Analytical HPLC or SFC system with UV detector.

  • Column: Amylose or Cellulose-based CSP (e.g., Chiralpak® series, 150 mm x 4.6 mm, 5 µm).[12][13]

  • Column Temperature: 25 °C

2. Mobile Phase Screening (Isocratic):

  • Normal Phase: Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) for peak shape improvement.

  • Polar Organic Mode: Acetonitrile / Methanol (e.g., 50:50 v/v).

  • SFC Mode: Supercritical CO₂ / Methanol (e.g., 85:15 v/v).

3. Chromatographic Method (Example using SFC):

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Mobile Phase: 80% CO₂ / 20% Methanol.

  • Procedure: Dissolve the isolated acid derivative in a suitable solvent (e.g., Methanol). Inject and monitor the separation. Adjust the percentage of the organic modifier (co-solvent) to optimize resolution and retention time.

Comparative Performance Data for Chiral Separation

This table illustrates typical results from screening different chiral separation modes.

ParameterNormal Phase (Hex/IPA)Polar Organic (ACN/MeOH)SFC (CO₂/MeOH)
Enantiomer 1 (tR) 8.2 min6.5 min2.1 min
Enantiomer 2 (tR) 9.9 min7.1 min2.8 min
Selectivity (α) 1.251.101.38
Resolution (Rs) 2.11.33.5
Analysis Time ~12 min~10 min~4 min

Analysis of Results: In this example, all modes provide some level of separation. However, SFC demonstrates superior performance with the highest selectivity and resolution in the shortest amount of time, making it the most efficient method for this particular separation.[12] The choice of CSP and mobile phase is highly specific to the analyte, and screening is an essential part of method development.[2]

Conclusion

The successful chromatographic separation of cyanophenoxy propionate acid and amide derivatives hinges on a systematic approach grounded in chemical principles.

  • For Achiral Separation: The key is to exploit the ionizable nature of the carboxylic acid. Modulating the mobile phase pH is the most effective tool to control the retention of the acid relative to the neutral amide, allowing for robust and high-resolution separations in RP-HPLC.

  • For Chiral Separation: An appropriate Chiral Stationary Phase is mandatory. Polysaccharide-based columns offer broad applicability, and screening across different elution modes—Normal Phase, Polar Organic, and particularly Supercritical Fluid Chromatography—is crucial for developing a highly efficient and selective method to resolve the enantiomers.

This guide provides the foundational knowledge and experimental framework to tackle these common yet critical separation challenges, enabling researchers and drug development professionals to accurately quantify and isolate these important chemical entities.

References

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • Phenomenex. HPLC Column Selection Guide. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. [Link]

  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • PubMed. Chiral Separation of Aryloxyphenoxy-Propionate Herbicides in a permethyl-β-cyclodextrin Based Column. Influence of Temperature and Mobile Phase Composition on Enantioselectivity. [Link]

  • Analytical Methods (RSC Publishing). Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography. [Link]

  • ResearchGate. Separation of Aryl Propionic Acids by Capillary Liquid Chromatography. [Link]

  • Semantic Scholar. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. [Link]

  • PubMed. Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen. [Link]

  • ResearchGate. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study | Request PDF. [Link]

  • Analytical Methods (RSC Publishing). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. [Link]

  • How can I separate drugs with carboxylic and amide groups by using HPLC?. [Link]

  • Chromatography Online. Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC | LCGC International. [Link]

  • NTU Scholars. Enantiomeric Derivatives Separation of 2- (Phen0xy)propionate by Chiral High-Performance Liquid Chromatography. [Link]

  • MTC USA. Amide or Amino HPLC Columns What are the Differences - Tech Information. [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]

  • SIELC Technologies. HPLC Separation of Organic Acids. [Link]

  • PubMed - NIH. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. [Link]

  • PMC. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link]

  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. [Link]

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • ResearchGate. LC-MS/MS chromatogram of carboxylic acids derivatized with... [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Cyanophenoxy)propanamide

This document provides essential procedural guidance for the safe and compliant disposal of 2-(4-Cyanophenoxy)propanamide. It is intended for researchers, scientists, and drug development professionals who handle this an...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-(4-Cyanophenoxy)propanamide. It is intended for researchers, scientists, and drug development professionals who handle this and structurally related compounds. The protocols outlined herein are designed to ensure personnel safety and environmental protection, adhering to the highest standards of laboratory practice.

Hazard Assessment and Chemical Profile

  • Nitrile Group: The primary concern arises from the cyanophenyl moiety. Organic nitriles can be toxic and may release highly toxic hydrogen cyanide (HCN) gas if they come into contact with strong acids or are subjected to high temperatures.[1] Exposure to cyanides can be hazardous through inhalation, ingestion, or skin contact.[2][3]

  • Amide and Ether Linkages: These are generally more stable but contribute to the overall chemical properties of the molecule. The compound is a solid at room temperature.

Given these structural features, 2-(4-Cyanophenoxy)propanamide should be handled as a potentially hazardous substance.[4] All waste containing this compound must be treated as hazardous waste unless determined otherwise by a formal waste characterization process.[5]

Personal Protective Equipment (PPE)

Prior to handling 2-(4-Cyanophenoxy)propanamide for any purpose, including disposal, the following personal protective equipment must be worn to minimize exposure:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the chemical.[6]

  • Body Protection: A laboratory coat or a chemical-resistant disposable suit.[7][8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Step-by-Step Disposal Protocol

The disposal of 2-(4-Cyanophenoxy)propanamide must be carried out in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain. [9][10]

Step 1: Waste Segregation

  • Collect all waste contaminated with 2-(4-Cyanophenoxy)propanamide separately from other waste streams.[11][12] This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., pipette tips, vials, and gloves).

    • Solutions containing the compound.

    • Spill cleanup materials.

  • Crucially, keep this waste stream separate from acidic waste to prevent any potential reaction that could generate hydrogen cyanide gas.[13]

Step 2: Waste Container Selection and Labeling

  • Use a designated, leak-proof, and chemically compatible container for solid waste. For liquid waste, use a container that can be securely sealed.[12]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-(4-Cyanophenoxy)propanamide".[11] The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.

  • This storage area should be a secondary containment unit to prevent the spread of material in case of a leak.[11]

  • The area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[14]

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][14]

  • Do not attempt to treat or neutralize the chemical waste in the laboratory without a specific, validated protocol and approval from your EHS department.

Spill Management

In the event of a spill of 2-(4-Cyanophenoxy)propanamide:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure adequate ventilation, using a fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[5][15] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect it into the waste container.[14]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Quantitative Data and Safety Summary

ParameterGuidelineRationale and Reference
OSHA PEL (Cyanides as CN) 5 mg/m³ (TWA)While specific to inorganic cyanides, this provides a conservative exposure limit for compounds that can release cyanide.[16] Adherence to working within a fume hood is critical.
Waste Classification Hazardous WasteDue to the presence of the nitrile group and potential toxicity. Must comply with EPA and local regulations.[14][17]
Incompatible Materials Strong Acids, Strong Oxidizing AgentsContact with strong acids can lead to the release of toxic hydrogen cyanide gas.[1][13] Strong oxidizers can cause a vigorous, potentially explosive reaction.[18]
Disposal Method Incineration by a licensed contractorIncineration is the preferred method for many organic chemical wastes as it ensures complete destruction.[19] Do not dispose of down the drain or in regular trash.[9][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of waste containing 2-(4-Cyanophenoxy)propanamide.

DisposalWorkflow start Waste Generation (2-(4-Cyanophenoxy)propanamide) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Is the waste contaminated with 2-(4-Cyanophenoxy)propanamide? ppe->characterize segregate Segregate as Hazardous Waste (Keep away from acids) characterize->segregate Yes non_hazardous Dispose of as Non-Hazardous Waste characterize->non_hazardous No container Place in a Labeled, Sealed, Compatible Waste Container segregate->container storage Store in a Designated Satellite Accumulation Area container->storage disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal end Disposal Complete disposal->end

Sources

Handling

Personal protective equipment for handling 2-(4-Cyanophenoxy)propanamide

Advanced Laboratory Safety & Handling Guide: 2-(4-Cyanophenoxy)propanamide As a Senior Application Scientist, I have designed this protocol to ensure the utmost safety and operational efficiency when handling 2-(4-Cyanop...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Handling Guide: 2-(4-Cyanophenoxy)propanamide

As a Senior Application Scientist, I have designed this protocol to ensure the utmost safety and operational efficiency when handling 2-(4-Cyanophenoxy)propanamide (CAS: 1040041-89-1)[1]. While this compound is a highly valuable building block in pharmaceutical synthesis and drug development, its structural motifs—an aromatic nitrile coupled with a phenoxypropanamide—necessitate rigorous engineering controls and precise personal protective equipment (PPE).

This guide moves beyond a standard Safety Data Sheet (SDS) by explaining the causality behind each safety measure and providing self-validating operational workflows.

Mechanistic Hazard Profile & Causality

Understanding the chemical behavior and toxicological profile of 2-(4-Cyanophenoxy)propanamide is the first step in risk mitigation[2].

  • Irritation & Sensitization (H315, H319, H335): The propanamide moiety can interact with nucleophilic sites on epidermal and mucosal proteins, leading to localized inflammation. This manifests as skin irritation, serious eye irritation, and respiratory tract irritation[2].

  • Systemic Toxicity (H302, H312, H332): The compound is classified as harmful via ingestion, dermal absorption, and inhalation[3]. The lipophilic nature of the phenoxy ring facilitates dermal penetration, while the fine powder form presents a significant inhalation hazard if aerosolized[3].

  • Nitrile Reactivity: Aromatic nitriles are generally stable under standard laboratory conditions. However, extreme thermal degradation or accidental reaction with strong acids can theoretically evolve highly toxic hydrogen cyanide (HCN) gas[4]. Therefore, isolation from strong oxidizers and acids is a non-negotiable operational standard.

Quantitative Hazard & PPE Matrix

Self-Validation Check: Before handling this compound, verify that your selected PPE meets the specifications in the table below. Do not proceed if your engineering controls fail their validation checks.

Hazard CategoryGHS CodesRequired PPECausality & Material Specification
Inhalation H332, H335[2]Fume Hood / N95 or P100 RespiratorPowders easily become airborne. Fume hood face velocity must be ≥100 fpm. If handled outside a hood, a P100 particulate filter is mandatory to block <0.3 µm particles[3].
Dermal H312, H315[2]Nitrile or Butyl Rubber GlovesNitrile (min 0.11 mm thickness) provides excellent resistance against solid amides. Double-gloving is recommended during scale-up to prevent breakthrough[4].
Ocular H319[2]Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent fine dust ingress into the mucosal membranes of the eye.
Systemic H302[2]Tyvek Sleeves / Buttoned Lab CoatPrevents the accumulation of micro-dust on street clothing, eliminating secondary exposure routes post-experiment[4].

Operational Workflow: Step-by-Step Handling Protocol

This methodology ensures that every action has a built-in safety check, creating a self-validating system for the researcher.

Phase 1: Preparation & Environmental Verification

  • Verify Airflow: Turn on the chemical fume hood. Check the digital monitor or use a Kimwipe to visually confirm inward directional airflow (Target: 100–120 linear feet per minute). Validation: If the Kimwipe does not pull inward, abort the procedure.

  • Static Mitigation: 2-(4-Cyanophenoxy)propanamide is a dry powder that can accumulate static charge, causing "fly" and drastically increasing inhalation risk. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static, zero-charge wipe.

  • Don PPE: Apply chemical splash goggles, a fully buttoned lab coat, and double nitrile gloves. Validation: Inspect outer gloves for micro-tears by inflating them slightly with trapped air before donning.

Phase 2: Weighing & Transfer

  • Containment: Place the analytical balance inside the fume hood or a dedicated ductless weighing enclosure equipped with HEPA filtration.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the powder. Do not pour directly from the bottle, as this generates aerosolized dust[4].

  • Sealing: Once the desired mass is achieved, immediately cap the reagent bottle and seal the weighing boat or reaction vessel before removing it from the balance area.

Phase 3: Reaction Setup

  • Solvent Addition: Dissolve the compound in the chosen organic solvent (e.g., DMSO, DMF, or ethanol) strictly inside the fume hood.

  • Incompatibility Check: Ensure no strong acids (e.g., concentrated H₂SO₄) or strong oxidizing agents are present in the immediate vicinity to prevent unintended degradation of the nitrile group[4].

Spill Response & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent aerosolization of the H332/H335 hazard[3].

  • Spill Containment (Solid): Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder. Gently cover the spilled powder with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust[5].

  • Collection: Use a disposable plastic scoop to collect the dampened material. Place the waste into a sealable, chemically compatible hazardous waste bag.

  • Surface Decontamination: Wash the spill area with soap and water, followed by an ethanol wipe-down to remove residual lipophilic traces of the phenoxypropanamide.

  • Disposal: Label the container as "Hazardous Organic Solid Waste - Contains Nitrile Derivatives." Do not mix with acidic waste streams. Dispose of according to local environmental regulations.

Process Visualization

SafeHandling Start 2-(4-Cyanophenoxy)propanamide Handling Workflow PPE 1. Don PPE & Verify Hood (Nitrile, Goggles, >100 fpm) Start->PPE Weighing 2. Weighing & Transfer (Use Anti-Static Spatula) PPE->Weighing Reaction 3. Reaction Setup (Isolate from Strong Acids) Weighing->Reaction Spill Spill Detected? Reaction->Spill CleanUp Emergency Cleanup (Wet Wipe, No Dry Sweeping) Spill->CleanUp Yes Disposal 4. Waste Segregation (Label: Nitrile Solid Waste) Spill->Disposal No CleanUp->Disposal

Workflow for the safe handling and spill response of 2-(4-Cyanophenoxy)propanamide.

References

  • [1] ChemScene. 1040041-89-1 | 2-(4-Cyanophenoxy)propanamide. Retrieved from:1

  • [2] ChemScene. Hazardous Material (HazMat) information for 2-(4-Cyanophenoxy)propanamide. Retrieved from: 2

  • [4] Benchchem. General safety precautions for handling aromatic nitriles. Retrieved from: 4

  • [3] Scientific Laboratory Supplies. Safety Data Sheet CHE3100 (H302, H312, H332 Protocol). Retrieved from: 3

  • Hampton Research. Safety Data Sheet - H302 + H312 + H332 Handling. Retrieved from: Link

  • [5] Polyplus-Sartorius. Safety Data Sheet IM3c (Spill Response for Powders). Retrieved from: 5

Sources

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